N-Benzyl-5-bromo-3-nitropyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-bromo-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWNGUVINRYLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647937 | |
| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-85-4 | |
| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity and Stability of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Abstract
N-Benzyl-5-bromo-3-nitropyridin-2-amine is a multifaceted heterocyclic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique arrangement of a benzylamino group, a bromine atom, and a nitro group on a pyridine scaffold imparts a distinct reactivity profile, offering multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of the molecule's stability, electronic characteristics, and chemical behavior at its key functional sites. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, supported by field-proven insights and detailed experimental protocols.
Introduction and Molecular Overview
This compound, with the CAS Number 954228-85-4, is a derivative of 2-amino-5-bromo-3-nitropyridine.[1][2][3][4][5] The introduction of the N-benzyl group modulates the electronic properties and steric environment of the amino group, influencing the overall reactivity and physical characteristics of the parent molecule. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group and the bromine atom, a key determinant of its chemical behavior.[1][6]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-Amino-5-bromo-3-nitropyridine |
| CAS Number | 954228-85-4[7] | 6945-68-2[1][2] |
| Molecular Formula | C12H10BrN3O2 | C5H4BrN3O2[1][2] |
| Molecular Weight | 308.13 g/mol | 218.01 g/mol [2] |
| Appearance | Typically a yellow to light-brown solid (inferred) | Yellow to light-brown powder[1][2] |
| Melting Point | Not readily available | 205-208°C[1][2] |
| Boiling Point | Not readily available | ~302.9°C[1] |
| Density | Not readily available | 1.929 g/cm³[1] |
The stability of this compound is comparable to other nitropyridine derivatives, which are generally stable under standard laboratory conditions.[1][2] Storage in a cool, well-ventilated area is recommended to prevent degradation.[2] The presence of the nitro group suggests that the compound may be sensitive to strong reducing agents and high temperatures.
Caption: Structure of this compound.
Electronic Landscape and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group at the 3-position, being a powerful electron-withdrawing group, significantly acidifies the pyridine ring protons and activates the ring for nucleophilic aromatic substitution (SNAr).[6][8] The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions. The benzylamino group at the 2-position, while electron-donating, can also be a site for further functionalization or deprotection.
Caption: Reactivity map of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[6][8] In this compound, the nitro group at C3 can act as a leaving group in SNAr reactions, a phenomenon observed in other 3-nitropyridine systems.[9][10] This allows for the introduction of a variety of nucleophiles at this position.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the nitro group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group and the pyridine nitrogen. In the subsequent step, the nitro group is eliminated as a nitrite ion, restoring the aromaticity of the ring.
Experimental Protocol: SNAr with a Generic Nucleophile
This protocol provides a general procedure for the substitution of the nitro group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alkoxide, thiolate, or amine; 1.2-2.0 eq) to the solution. If the nucleophile is not used in its salt form, a base such as potassium carbonate or cesium fluoride may be required.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 5-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13][14] This versatility allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11][14] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[12]
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K3PO4 or Na2CO3, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Degassed water (if using an aqueous base system)
-
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (and degassed water if applicable).
-
Reaction Conditions: Heat the mixture to 80-100°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Reduction of the Nitro Group
The transformation of the nitro group into an amino group is a fundamental and highly valuable synthetic operation.[6] The resulting 3-aminopyridine derivative opens up a plethora of possibilities for further functionalization, including diazotization and amide bond formation. A variety of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups.[15]
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Potential Drawbacks |
| H2, Pd/C | Catalytic hydrogenation | High efficiency | May also reduce other functional groups; potential for debenzylation and dehalogenation[16] |
| Fe, HCl/AcOH | Metal in acidic media | Cost-effective, robust | Requires acidic conditions, potentially harsh work-up |
| SnCl2·2H2O | Mild reducing agent | Good for substrates with sensitive functional groups[16] | Stoichiometric amounts of tin salts produced |
| Na2S2O4 | Sodium dithionite | Mild conditions | Can be sensitive to air and moisture |
| Hydrazine hydrate, Pd/C | Catalytic transfer hydrogenation | Selective for nitro group in the presence of halogens[15] | Hydrazine is toxic |
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
This protocol provides a mild method for the reduction of the nitro group.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (around 70-80°C) and stir. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The tin salts will precipitate. Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography if necessary.
Chemistry of the N-Benzyl Group
The N-benzyl group serves as a common protecting group for amines.[17] Its stability to a range of reaction conditions makes it a valuable asset during multi-step syntheses. However, its removal can be readily achieved when desired.
Deprotection of the N-Benzyl Group
The most common method for N-debenzylation is catalytic hydrogenolysis.[17]
Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature. Note that under these conditions, the nitro group will also be reduced, and debromination may occur.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be required.
Stability Considerations
-
Thermal Stability: As a nitropyridine derivative, this compound is expected to be reasonably stable at ambient temperatures. However, elevated temperatures, especially in the presence of catalysts or reactive species, may lead to decomposition.
-
Chemical Stability: The compound is stable to mildly acidic and basic conditions. Strong acids may protonate the pyridine nitrogen and the amino group, while strong bases could potentially lead to side reactions. The nitro group is susceptible to reduction by a variety of reagents. The C-Br bond can be cleaved under certain reductive conditions. The benzyl group is generally stable but can be cleaved by hydrogenolysis.
Conclusion
This compound is a synthetically valuable building block with a predictable and exploitable reactivity profile. The strategic positioning of the nitro group, bromine atom, and the N-benzyl group allows for selective functionalization at three distinct sites. This guide has provided a detailed overview of its key chemical transformations, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile molecule in their synthetic endeavors. The provided protocols serve as a starting point for methodological development and can be optimized for specific applications.
References
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (URL: )
- Reactivity of the nitro group on a pyridine ring - Benchchem. (URL: )
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids - Benchchem. (URL: )
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Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Arom
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Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (URL: [Link])
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. (URL: [Link])
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (URL: [Link])
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])
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A few questions about pyridine and nitro reductions : r/chemistry - Reddit. (URL: [Link])
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (URL: [Link])
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Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene | Request PDF - ResearchGate. (URL: [Link])
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Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (URL: [Link])
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5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad - IndiaMART. (URL: [Link])
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N-Benzyl-5-bromo-3-nitropyridin-2-amine derivatives and analogs
An In-depth Technical Guide to N-Benzyl-5-bromo-3-nitropyridin-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Among the diverse classes of pyridine derivatives, those containing the 2-amino-3-nitropyridine core represent a particularly versatile and reactive platform for chemical synthesis. This guide focuses on a specific, highly functionalized member of this family: this compound. We will provide an in-depth exploration of its synthesis, the strategic development of its derivatives, its significant potential as an anticancer agent, and the nuanced structure-activity relationships that govern its biological effects. This document serves as a technical resource, offering both foundational knowledge and field-proven insights into the experimental causality, protocol validation, and therapeutic applications of this promising class of molecules.
Core Synthesis Strategies: From Precursor to Final Scaffold
The construction of this compound is a multi-step process that hinges on the precise and controlled functionalization of the pyridine ring. The strategic placement of the amino, bromo, and nitro groups creates a unique electronic environment that dictates the molecule's reactivity and serves as a launchpad for extensive derivatization.[3]
Foundational Intermediate: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The journey begins with the synthesis of the key precursor, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2).[4] This process is a classic example of electrophilic aromatic substitution on an activated pyridine ring.
Causality Behind the Method: The starting material, 2-amino-5-bromopyridine, possesses an activating amino group that directs electrophiles to the ortho and para positions (3 and 5, respectively). Since the 5-position is already occupied by a bromine atom, the nitration is regioselectively directed to the 3-position. The use of a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is essential to overcome the inherent electron-deficient nature of the pyridine ring.[5] Critically, maintaining a low temperature (0-5°C) is paramount to control the exothermic reaction, prevent over-nitration, and minimize the formation of unwanted byproducts.[5]
Experimental Protocol: Nitration of 2-Amino-5-bromopyridine [5][6]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (d 1.84, ~6 volumes). Cool the acid to 0°C in an ice-salt bath.
-
Nitrating Mixture Formation: Slowly add fuming nitric acid (d 1.5, ~5 volumes) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 2-amino-5-bromopyridine (1.0 equivalent) portion-wise over 30-60 minutes. The temperature must be strictly maintained at or below 5°C during the addition.
-
Reaction: After the addition is complete, raise the temperature to 90°C and maintain for 2 hours to drive the reaction to completion.[6]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~60 volumes).
-
Isolation: The product will precipitate as a solid. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with copious amounts of cold water until the washings are neutral to pH paper. Dry the product at room temperature to yield 2-amino-5-bromo-3-nitropyridine as a solid. The typical yield for this procedure is in the range of 78-85%.[6]
Caption: Workflow for the synthesis of the key precursor.
N-Benzylation: Attaching the Core Substituent
With the precursor in hand, the next crucial step is the introduction of the benzyl group. This is typically achieved via a nucleophilic substitution reaction, where the exocyclic amino group of the pyridine derivative attacks benzyl bromide.
Causality Behind the Method: The nitrogen of the 2-amino group acts as a nucleophile. To facilitate the reaction, a base is required to deprotonate the amine, increasing its nucleophilicity. A weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is preferable to stronger bases that could react with the nitro group.[7] The choice of a polar aprotic solvent, such as acetonitrile or DMF, is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free to react, thereby accelerating the SN2 reaction.[7]
General Protocol: N-Benzylation
-
Preparation: To a solution of 2-Amino-5-bromo-3-nitropyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile), add a mild base such as anhydrous potassium carbonate (1.5-2.0 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization or column chromatography on silica gel to yield pure this compound (CAS: 954228-85-4).[8]
Derivatization and Analog Development: Expanding Chemical Space
The this compound scaffold is rich with reactive handles, making it an ideal starting point for creating a diverse library of analogs to probe structure-activity relationships.
-
Benzyl Ring Modification: The simplest derivatization strategy involves using substituted benzyl bromides in the N-benzylation step. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can systematically modulate the electronic properties and steric profile of the molecule, which can significantly impact biological activity.[9]
-
Bromo Group (C5) Functionalization: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions can be employed to introduce new aryl, alkyl, alkynyl, or amino functionalities at this position, dramatically expanding the structural diversity.
-
Nitro Group (C3) Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation yields a 5-bromo-N2-benzylpyridine-2,3-diamine. This resulting ortho-diaminopyridine is a critical building block for synthesizing fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are prevalent in many therapeutic agents.[3][4]
Caption: Key derivatization strategies for the core scaffold.
Biological Activity & Therapeutic Potential
While direct biological data for the parent this compound is limited in public literature, extensive research on closely related 2-aminopyridine and N-benzyl derivatives provides a strong rationale for its investigation, particularly in oncology.
Anticancer Activity
Derivatives of the 2-aminopyridine scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[10] Analogs such as N-benzyl-5-bromoindolin-2-ones and thieno[2,3-b]pyridines have shown potent effects against breast (MCF-7), lung (A-549), and colon (HCT116) cancer cells.[7][9]
Data Presentation: Anti-Proliferative Activity of Representative Analogs
| Compound Class | Cancer Cell Line | Reported IC₅₀ | Reference |
| N-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 µM | [7] |
| N-benzyl-5-bromoindolin-2-one (7d) | A-549 (Lung) | 9.57 µM | [7] |
| 2-aminopyridine deriv. (MR3278) | MOLM-16 (AML) | 2.6 µM | [11] |
| 2-aminopyridine deriv. (MR3278) | Mv-4-11 (AML) | 3.7 µM | [11] |
| Thieno[2,3-b]pyridine (7h, 7i) | HCT116 (Colon) | 25-50 nM | [9] |
| Thieno[2,3-b]pyridine (7h, 7i) | MDA-MB-231 (Breast) | 25-50 nM | [9] |
Mechanism of Action: Insights from Analogs
The anticancer effects of these compounds are often multi-faceted, targeting key pathways that regulate cell growth, proliferation, and survival.
-
Kinase Inhibition: A primary mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases.[6] Analogs have shown inhibitory activity against key oncogenic kinases such as:
-
VEGFR-2: The N-benzyl-5-bromoindolin-2-one derivative 7d was found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC₅₀ of 0.503 µM.[7] Inhibition of VEGFR-2 disrupts tumor angiogenesis, starving the tumor of essential nutrients and oxygen.
-
PI3Kδ: The 2-aminopyridine derivative MR3278 was a potent inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) with an IC₅₀ of 30 nM.[11] The PI3K pathway is a critical signaling cascade that is frequently overactive in many cancers, promoting cell proliferation and survival.[11]
-
CDK8: Other 2-amino-pyridine derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer.[12]
-
-
Induction of Apoptosis: Potent derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For example, compound 7d was demonstrated to:
-
Cell Cycle Arrest: These compounds can also halt the cell division cycle. Treatment of MCF-7 cells with compound 7d resulted in a significant accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis.[7][13]
Caption: Proposed mechanism of action based on analog studies.
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows for the formulation of key SAR insights that can guide future drug design efforts.
-
The Benzyl Group: The presence of a tethered aromatic ring is important for activity.[9] Substitutions on this ring can fine-tune potency. For instance, in one series of N-benzylindolinones, para-substitution with small to moderately lipophilic halogens (F, Cl) enhanced anticancer activity compared to the unsubstituted analog, while a larger halogen (Br) diminished it.[7] This suggests a specific size and electronic requirement for the binding pocket.
-
The Amine Linker: The secondary amine resulting from N-benzylation serves as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.
-
The Bromo Group (C5): Halogens at this position can engage in halogen bonding interactions within a protein's active site. Their presence also influences the overall lipophilicity and metabolic stability of the compound.[2]
-
The Nitro Group (C3): The strongly electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring, potentially enhancing binding affinity. It also serves as a synthetic handle for reduction to a versatile amino group, which can be critical for the activity of downstream products.
Conclusion and Future Perspectives
This compound and its analogs represent a fertile ground for the discovery of novel therapeutics. The core scaffold is readily accessible through robust and scalable synthetic routes. The multiple reactive sites on the molecule provide a platform for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
Based on strong evidence from closely related structures, this class of compounds holds significant promise as anticancer agents, likely acting through the inhibition of key oncogenic kinases and the induction of apoptosis. Future work should focus on synthesizing a focused library of this compound derivatives to directly probe their biological activity. Key research directions include:
-
Systematic SAR Exploration: Synthesizing analogs with diverse substitutions on the benzyl ring and via cross-coupling at the C5-bromo position to build a comprehensive SAR model.
-
Target Deconvolution: Identifying the specific protein targets of the most potent compounds through techniques like chemical proteomics.
-
Fused Heterocycle Synthesis: Utilizing the C3-nitro group as a precursor to novel fused imidazo[4,5-b]pyridine systems to explore new chemical space.
-
Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve their drug-like characteristics.
This in-depth guide provides the foundational knowledge and strategic framework necessary for researchers to effectively harness the potential of this compound in modern drug discovery.
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Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.). ANGENE. Retrieved from [Link]
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5 Bromo 3 Nitropyridin 2 Amine. (n.d.). IndiaMART. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7565. Retrieved from [Link]
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Wang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 80, 129117. Retrieved from [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific Study. Retrieved from [Link]
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The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). ANGENE. Retrieved from [Link]
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Gut, J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. Retrieved from [Link]
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The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). ANGENE. Retrieved from [Link]
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Unlocking the Potential of N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Guide to its Applications in Synthetic and Medicinal Chemistry
An In-Depth Technical Guide for Researchers
Abstract
N-Benzyl-5-bromo-3-nitropyridin-2-amine is a substituted 2-aminopyridine derivative, a class of compounds renowned for its prevalence in pharmacologically active agents.[1][2] While direct research on this specific molecule is nascent, its intricate arrangement of functional groups—a benzylamine, a bromine atom, and a nitro group—on a privileged pyridine scaffold suggests significant potential as both a versatile synthetic intermediate and a core structure for drug discovery. This guide provides a senior application scientist's perspective on the untapped research applications of this compound. We will deconstruct its molecular architecture to forecast its reactivity and biological potential, offering detailed experimental protocols and logical frameworks to empower researchers in chemistry and drug development to explore its utility.
Molecular Profile and Structural Rationale
To fully appreciate the potential of this compound, we must first analyze its constituent parts. The molecule's power lies in the strategic placement of functional groups that can either direct further synthesis or interact with biological targets.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrN₃O₂ | [3] |
| CAS Number | 954228-85-4 | [3][4] |
| Molecular Weight | 308.13 g/mol | [3] |
| Appearance | Solid (Typical for similar compounds) | N/A |
| Core Scaffold | 2-Aminopyridine | [1][2][5] |
1.2. Deconstruction of the Core Scaffold and Functional Groups
The molecule is built upon the 2-aminopyridine framework, which is considered an "unsung hero" in drug discovery due to its presence in numerous marketed drugs and its ability to serve as a perfectly functionalized, low-molecular-weight starting point for complex syntheses.[2][5][6]
-
2-Aminopyridine Core : This moiety is a well-established pharmacophore, found in drugs with anti-inflammatory, anti-HIV, antibacterial, and antihistaminic properties.[1] Its simple design allows for the creation of diverse molecules with minimal side reactions.[2][5]
-
Bromine Atom (C5) : The bromine at position 5 is a critical synthetic handle. As a halogen, it is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Nitro Group (C3) : The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. Critically, it can be readily reduced to a primary amine. This transformation converts the molecule into a 2,3-diaminopyridine derivative, a key precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are themselves privileged structures in medicinal chemistry.[5][7][8]
-
N-Benzyl Group : The benzyl group attached to the exocyclic amine increases the molecule's lipophilicity and provides opportunities for π-stacking interactions with biological targets. Its presence also sterically shields the amino group, potentially directing reactions to other sites on the molecule or modulating its binding profile compared to a primary amine.
Caption: Annotated structure of this compound.
Application as a Versatile Synthetic Intermediate
The true value of this compound for a synthetic chemist lies in its capacity for sequential, regioselective modifications. The distinct reactivity of the bromo and nitro groups allows for a stepwise elaboration of the core structure to build molecular complexity.
2.1. Key Synthetic Transformations
Two primary pathways can be envisioned:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is primed for reactions like Suzuki-Miyaura (to add aryl/heteroaryl groups), Buchwald-Hartwig (to add amines), or Sonogashira (to add alkynes). This is the most direct method to diversify the scaffold.
-
Nitro Group Reduction and Cyclization: The nitro group can be reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). The resulting N-benzyl-5-bromo-2,3-diaminopyridine is a valuable precursor. The adjacent amino groups can then be cyclized with various reagents (e.g., aldehydes, ketones, carboxylic acids) to form fused heterocycles, such as substituted imidazo[1,2-a]pyridines, which possess profound biological activities.[5]
Caption: Key synthetic pathways for elaborating the core scaffold.
2.2. Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for diversifying the 5-position.
-
Objective: To synthesize 5-Aryl-N-benzyl-3-nitropyridin-2-amine derivatives.
-
Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should exceed 95% for subsequent biological testing.
Potential Applications in Medicinal Chemistry
The structural alerts within this compound and its derivatives point toward several promising avenues in drug discovery.
3.1. Scaffold for Kinase Inhibitor Design
The 2-aminopyridine moiety is a cornerstone of many ATP-competitive kinase inhibitors. It often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The N-benzyl group can occupy the hydrophobic pocket, while the 5-position (where new groups are added via cross-coupling) can be modified to target the solvent-exposed region, thereby tuning potency and selectivity.
3.2. Platform for Antimicrobial and Anticancer Agents
Substituted aminopyridines and fused imidazo[1,2-a]pyridines have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral effects.[1][5][9] The parent compound and its derivatives can be screened against various cell lines and pathogens to identify novel therapeutic leads. For instance, some nitropyridine derivatives have been investigated as anticancer agents and urease inhibitors.[10]
Caption: Pharmacophore model for a kinase inhibitor.
3.3. Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines a primary screen to assess the general cytotoxic potential of newly synthesized derivatives against a cancer cell line.
-
Objective: To determine the concentration-dependent effect of a test compound on the metabolic activity and viability of cancer cells.
-
Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble and can be quantified spectrophotometrically, providing an indirect measure of cell viability.
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-channel pipette, microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). A positive control (e.g., Doxorubicin) should be run in parallel to validate the assay.
Conclusion and Future Directions
This compound represents a molecule of significant, albeit underexplored, potential. Its true value is not as an end-product, but as a sophisticated starting material. By leveraging the orthogonal reactivity of its bromo and nitro functional groups, researchers can rapidly access diverse libraries of novel compounds. The inherent biological relevance of the 2-aminopyridine scaffold provides a strong rationale for exploring these derivatives in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Future work should focus on systematically exploring the synthetic pathways outlined in this guide. The resulting compound libraries should be subjected to high-throughput screening against diverse biological targets to uncover novel structure-activity relationships and identify promising lead candidates for further development.
References
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Introduction: The Strategic Importance of Nitropyridines in Chemical Synthesis
An In-depth Technical Guide to the Synthesis of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted nitropyridines are a class of heterocyclic compounds of paramount importance in the fields of medicinal and agricultural chemistry.[1][2] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs, and the introduction of a nitro group significantly enhances its synthetic versatility.[2] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, particularly nucleophilic aromatic substitution, and serves as a precursor for the synthetically crucial amino group.[3][4] Consequently, nitropyridines are indispensable intermediates in the synthesis of a wide range of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[2][4]
This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted nitropyridines. It is designed for laboratory scientists, offering not just protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and process development. We will explore the three primary synthetic pillars: direct nitration of pyridine derivatives, nucleophilic aromatic substitution (SNAr) on activated precursors, and the oxidation of aminopyridines.
Pillar 1: Direct Electrophilic Nitration of Pyridine Derivatives
Direct nitration is the most straightforward conceptual approach to introducing a nitro group onto the pyridine ring. However, the inherent electron-deficient character of the pyridine nucleus, which is further exacerbated by protonation under strongly acidic nitrating conditions, makes it resistant to classical electrophilic aromatic substitution.[5][6] This deactivation necessitates the use of potent nitrating agents and often harsh reaction conditions.[5]
Causality of Experimental Choices in Pyridine Nitration
The choice of nitrating system is critical and is dictated by the substitution pattern of the pyridine substrate.
-
Activated Pyridines : Pyridines bearing electron-donating groups (EDGs) such as alkyl or amino groups can sometimes be nitrated under traditional mixed-acid (HNO₃/H₂SO₄) conditions.
-
Deactivated Pyridines : Unsubstituted or electron-poor pyridines require more powerful nitrating systems. A widely adopted and effective method involves the use of nitric acid in trifluoroacetic anhydride, which generates a highly reactive nitrating agent in situ.[5] Another approach utilizes dinitrogen pentoxide (N₂O₅), though this reagent can be unstable and difficult to handle.[7][8]
A strategically important alternative to direct nitration of the pyridine ring is the nitration of pyridine N-oxide. The N-oxide oxygen atom is electron-donating, which activates the ring towards electrophilic attack, primarily at the 4-position.[6][9] The resulting nitropyridine N-oxide can then be deoxygenated to yield the target nitropyridine.[9] This two-step sequence often provides superior yields and regioselectivity compared to the direct nitration of the parent pyridine.[9]
Visualizing the Nitration Pathway
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Biological Activity Screening of N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Strategic Framework for Drug Discovery
An In-Depth Technical Guide:
This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of the novel chemical entity, N-Benzyl-5-bromo-3-nitropyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process. Our approach is structured as a tiered screening cascade, beginning with broad, cost-effective assessments and progressing to highly specific, mechanism-of-action studies for promising activities.
The structure of this compound, featuring a substituted nitropyridine core, suggests a high potential for biological activity. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] Specifically, 3-nitropyridine analogues have demonstrated potent anticancer effects, while other pyridine derivatives have shown a wide range of activities, including antimicrobial properties.[2][3] This guide outlines a logical progression to uncover and characterize these potential therapeutic applications.
Part 1: Foundational Assessment & In Silico Profiling
Rationale: Before committing significant resources to wet-lab screening, a foundational assessment of the compound's drug-like properties is paramount. This initial phase utilizes computational tools and basic physicochemical analyses to predict potential liabilities and guide subsequent experimental design. Poor pharmacokinetic properties are a major cause of failure in drug development, making early prediction invaluable.[4][5]
In Silico ADMET Profiling
The initial step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule using computational models.[5][6] These in silico methods use machine learning algorithms and large databases of known drugs to forecast a compound's behavior in the body, allowing for the early identification of potential issues.[5][7]
Key Predicted Parameters for this compound (Hypothetical Data):
| Property | Predicted Value | Implication & Rationale |
| LogP (Lipophilicity) | 3.5 | Indicates good membrane permeability but may risk non-specific binding if too high. |
| Aqueous Solubility | Low | May present challenges for formulation and require solubilizing agents in assays. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Suggests the compound may not be ideally suited for CNS targets without modification. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicted Inhibitor of 3A4 | Potential for drug-drug interactions. Requires experimental verification. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity, a critical safety parameter. |
| Ames Mutagenicity | Potential Positive | The nitroaromatic group is a structural alert for mutagenicity; requires experimental validation. |
| Oral Bioavailability | ~40% | Moderate predicted bioavailability, suggesting oral administration could be viable. |
Physicochemical Characterization
Parallel to in silico modeling, fundamental physicochemical properties must be determined experimentally. These data are critical for ensuring the reliability of all subsequent biological assays.
Protocol: Kinetic Solubility Assessment
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Buffer Addition: Add aqueous assay buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.
-
Measurement: Read the plate on a nephelometer or plate reader capable of detecting light scattering at ~620 nm. The concentration at which a significant increase in signal is observed indicates the limit of kinetic solubility.
Part 2: Primary Screening – Identifying Broad-Spectrum Bioactivity
Rationale: With foundational data in hand, the screening process proceeds to identify the compound's primary biological effects. Based on its chemical scaffold, the most probable activities are anticancer and antimicrobial.[1][2][3] This phase uses high-throughput, cost-effective assays to generate initial hit data.
Anticancer Cytotoxicity Screening
The evaluation of a compound's ability to inhibit cancer cell growth is a cornerstone of oncology drug discovery.[8] A cell viability assay is the standard initial method to determine the concentration at which the compound inhibits cell viability by 50% (IC50), a key measure of potency.[8][9]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Hypothetical Cytotoxicity Data:
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 | 16.7 |
| A549 | Lung Carcinoma | 2.1 ± 0.4 | 11.9 |
| HCT-116 | Colorectal Carcinoma | 5.8 ± 0.7 | 4.3 |
| HEK293 | Non-Cancerous Kidney | 25.0 ± 3.1 | - |
| ¹ SI = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Caption: Decision workflow for anticancer MoA studies.
Cell Cycle Analysis
Many cytotoxic agents function by disrupting the cell division cycle, leading to cell cycle arrest and eventual cell death. [2][12]Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for this analysis.
Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest. [2]
Apoptosis Induction Assay
A critical question is whether the compound induces programmed cell death (apoptosis) or necrosis. The Annexin V/PI assay distinguishes between these states. [8][9] Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time period (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells, keeping the supernatant which may contain late-stage apoptotic/necrotic cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes. [9]4. Flow Cytometry Analysis: Analyze the stained cells promptly. The results will differentiate four populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Target Deconvolution via Kinome Profiling
Rationale: The pyridine scaffold is a well-known "kinase-privileged" structure. [1][13]Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets. [14][15]Kinome profiling is a powerful approach to screen a compound against a large panel of kinases to identify potential molecular targets and assess selectivity. [14][16] Methodology: Activity-Based Kinase Panel Screening
This is typically performed as a service by specialized contract research organizations (CROs). [17][18]
-
Compound Submission: The compound is submitted for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The service provider screens the compound against a panel of hundreds of purified protein kinases (e.g., >500 kinases). [17]The assays are often radiometric or fluorescence-based, measuring the phosphorylation of a substrate. [16][17]3. Data Reporting: The primary output is reported as the percent inhibition of each kinase relative to a control.
-
Follow-up: "Hits" (e.g., kinases inhibited by >50% at 1 µM) are then selected for follow-up dose-response experiments to determine precise IC50 values. This helps confirm the direct targets and understand the compound's selectivity profile.
Concept of Kinase Selectivity Profiling
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- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. assayquant.com [assayquant.com]
Methodological & Application
N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Versatile Building Block for Advanced Organic Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. N-Benzyl-5-bromo-3-nitropyridin-2-amine emerges as a highly valuable scaffold, offering a convergence of functionalities that empower chemists in pharmaceutical discovery, materials science, and agrochemical development. Its unique arrangement of a nucleophilic aminopyridine core, a strategically positioned bromine atom for cross-coupling reactions, and an electron-withdrawing nitro group, which can also serve as a synthetic handle, makes it a powerful tool for molecular diversification. The benzyl group provides protection to the secondary amine, enhancing stability and directing reactivity. This application note provides a comprehensive guide to the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 954228-85-4 | [1] |
| Molecular Formula | C₁₂H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 308.13 g/mol | Calculated |
| Appearance | Likely a yellow to light-brown solid | [2] |
| Purity | Typically >98% (commercial) | [2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This pathway involves an initial electrophilic nitration followed by a nucleophilic N-benzylation.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The initial step involves the regioselective nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the bromine atom at the 5-position sterically and electronically disfavors further substitution at the 4- and 6-positions, leading to preferential nitration at the 3-position.
Protocol: Nitration of 2-Amino-5-bromopyridine [3]
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool 500 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.
-
Once the addition is complete and the solid has dissolved, slowly add 31.5 mL (0.75 mole) of fuming nitric acid via the dropping funnel, maintaining the temperature between 0-5°C.
-
After the addition of nitric acid, continue stirring the mixture at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto 5 L of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding 40% sodium hydroxide solution until a yellow precipitate forms and the solution is basic.
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral.
-
Dry the product under vacuum to yield the desired intermediate.
Expected Yield: 78-86% Purity: The crude product can be recrystallized from a suitable solvent like ethanol if higher purity is required.
Part 2: N-Benzylation of 2-Amino-5-bromo-3-nitropyridine
The second step is the N-benzylation of the newly synthesized 2-amino-5-bromo-3-nitropyridine. This is a standard nucleophilic substitution reaction where the amino group acts as the nucleophile, displacing the bromide from benzyl bromide. A base is required to deprotonate the amine, increasing its nucleophilicity.
Protocol: N-Benzylation
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Argon). Alternative: Use potassium carbonate (2.0 eq) in acetonitrile and heat the reaction.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The synthetic utility of this compound lies in its ability to undergo a variety of transformations, primarily leveraging the reactive bromine atom for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] The bromine atom at the 5-position of the pyridine ring is well-suited for this palladium-catalyzed reaction with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Rationale for Reagent Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results.
-
Base: Potassium carbonate is a mild and effective base for this transformation. Other bases like cesium carbonate or sodium carbonate can also be used.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse range of substituted diaminopyridines.
Caption: General scheme for the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine [7][8]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aminated product.
Causality in Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky phosphine ligand like BINAP is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.
Further Transformations of the Nitro Group
The nitro group at the 3-position is not merely a passive substituent. It can be readily reduced to an amino group, opening up a plethora of further synthetic possibilities.
Protocol: Reduction of the Nitro Group
Materials:
-
5-Substituted-N-benzyl-3-nitropyridin-2-amine
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend the 5-substituted-N-benzyl-3-nitropyridin-2-amine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and basify with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry, filter, and concentrate the organic layer to yield the corresponding 3-aminopyridine derivative.
The resulting vicinal diamine can be used to construct a variety of heterocyclic systems, such as imidazopyridines, which are common motifs in medicinal chemistry.
Conclusion: A Building Block of Strategic Importance
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and diverse molecular architectures. Its ability to undergo selective C-C and C-N bond formation at the 5-position, coupled with the synthetic versatility of the nitro group, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the synthesis and utilization of this powerful synthetic intermediate.
References
- (No specific reference for this introductory st
-
L. A. Perez-Medina, C. S. Marvel, and F. D. Hager. "2,3-Diaminopyridine." Organic Syntheses. Coll. Vol. 3, p.282 (1955); Vol. 28, p.37 (1948). URL: [Link]
- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (Specific publisher not available).
- (No specific reference for the N-benzylation protocol, based on general organic chemistry principles)
- (No specific reference for the Suzuki-Miyaura coupling general principles)
-
Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL: [Link]
-
S. K. Khan, et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules 22.1 (2017): 190. URL: [Link]
- E. J. Crust, I. J. Munslow, and P. Scott. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." ChemSpider SyntheticPages.
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: [Link]
- (No specific reference for the nitro reduction protocol, based on general organic chemistry principles)
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (Specific publisher not available).
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of N-Benzyl-5-bromo-3-nitropyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
N-Benzyl-5-bromo-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry.[1][2] Its structure, featuring a pyridine core substituted with an amino group, a bromine atom, and a nitro group, provides a unique electronic landscape and multiple reaction handles.[1] This strategic arrangement makes it an invaluable intermediate for the synthesis of complex heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
The core utility of this reagent lies in the reactivity of the C5-bromine atom, which is primed for palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[6][7] This guide provides in-depth technical protocols and mechanistic insights for leveraging this compound in key palladium-catalyzed transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Molecular Features and Strategic Considerations
Understanding the interplay of the functional groups in this compound is paramount for successful application in cross-coupling chemistry.
-
The Pyridine Core & Nitro Group: The pyridine ring, particularly when substituted with a potent electron-withdrawing nitro group at the 3-position, is electron-deficient. This electronic nature influences the oxidative addition step of the catalytic cycle, a key rate-determining step in many cross-coupling reactions.[8][9]
-
The C5-Bromine Atom: The bromine atom at the 5-position serves as the primary leaving group for oxidative addition to the Pd(0) catalyst. Its reactivity is modulated by the electronic environment of the pyridine ring.
-
The N-Benzyl Protecting Group: The secondary amine is protected with a benzyl (Bn) group. This is a critical strategic choice for two primary reasons:
-
Catalyst Preservation: Unprotected primary or secondary amines can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. The bulky, electronically neutral benzyl group prevents this coordination, ensuring the catalyst remains active for the desired cross-coupling.[10]
-
Stability and Deprotection: The benzyl group is robust and stable under the basic and thermal conditions typical of cross-coupling reactions.[10] It can be reliably removed post-coupling via methods like catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free amine for further functionalization.[11]
-
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common, well-established catalytic cycle.[6][7][12] A firm grasp of this mechanism is essential for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This forms a square planar Pd(II) intermediate.[4][12] This step is often rate-limiting.
-
Transmetalation (for Suzuki) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki coupling, the organic group from an organoboron compound is transferred.[13] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4][14]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[12][13]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura C-C Coupling
Objective: To synthesize 5-aryl-N-benzyl-3-nitropyridin-2-amine derivatives, creating a biaryl scaffold. This is a cornerstone reaction for introducing molecular complexity.[3][13]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). For more challenging couplings, a system of Pd(OAc)₂ (0.02 eq) with a specialized ligand like SPhos (0.04 eq) may yield better results.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the Pd(0) catalyst.[15]
-
Solvent Addition: Add degassed solvent via syringe. A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Data and Optimization Parameters
The choice of catalyst, base, and solvent is critical for success, especially with electron-deficient pyridine substrates.[8][9]
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 85-95 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 65-75 |
Causality Note: For electron-poor or sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.[9] Modern biarylphosphine ligands (e.g., SPhos) can accelerate reductive elimination, which is often slow for electron-deficient systems.[3]
Application Protocol 2: Buchwald-Hartwig C-N Amination
Objective: To synthesize novel diarylamine or aryl-alkylamine structures by coupling the C5-position with a primary or secondary amine. This reaction is a powerhouse in medicinal chemistry for accessing amine scaffolds.[4][14]
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Detailed Step-by-Step Methodology
-
Reagent Preparation (Inert Atmosphere): Inside a glovebox or under a strong flow of argon, add to a dry Schlenk tube: this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq), and the base (e.g., sodium tert-butoxide [NaOtBu], 1.4 eq).
-
Addition of Coupling Partners: Add the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Data and Optimization Parameters
The selection of the ligand and base is crucial for achieving high yields in Buchwald-Hartwig aminations.[4][16]
| Coupling Partner (Amine) | Pd Source / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75-85 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 80-90 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 70-80 |
| tert-Butylamine | Pd(OAc)₂ / BrettPhos | LHMDS | Dioxane | 100 | 60-70 |
Causality Note: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Buchwald ligands) are essential.[14] They promote the reductive elimination of the C-N bond, which is often the turnover-limiting step, and stabilize the active monomeric palladium species. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are required to deprotonate the amine-palladium complex without competing in side reactions.[16]
General Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent/reagents.3. Incorrect base or ligand choice. | 1. Use a fresh bottle of catalyst or an air-stable pre-catalyst.[15]2. Ensure thorough degassing (3x evacuate/backfill cycles or sparging).[17]3. Screen a panel of ligands and bases. For Suzuki, try K₃PO₄; for Buchwald, ensure a strong base like NaOtBu is used.[17] |
| Side Product Formation | 1. Dehalogenation: Premature reduction of the C-Br bond.2. Homo-coupling: Coupling of the boronic acid with itself (Suzuki). | 1. Lower the reaction temperature; use a less strong base if possible.2. Ensure a strict 1.2-1.5 eq stoichiometry of the boronic acid; ensure an inert atmosphere is maintained. |
| Reaction Stalls | 1. Catalyst has died.2. Reagent impurity. | 1. Add a fresh portion of catalyst/ligand under an inert atmosphere.2. Verify the purity of starting materials. |
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. NIH Public Access.
- Optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis. Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Cross-coupling reaction. Wikipedia.
- Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- Benzyl (Bn) Protective Group.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- This compound. BLDpharm.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
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Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are of paramount importance in the fields of medicinal chemistry and materials science. This application note provides a comprehensive and detailed experimental protocol for the Suzuki-Miyaura coupling of N-Benzyl-5-bromo-3-nitropyridin-2-amine with various arylboronic acids. The substrate, a substituted aminopyridine, presents unique challenges due to the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of a nitro group. This guide offers a well-rationalized, step-by-step procedure designed to ensure high yields and reproducibility, making it an invaluable resource for researchers, scientists, and professionals in drug development.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organohalide and an organoboron compound.[1][4] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
The electron-deficient nature of the this compound substrate significantly influences the oxidative addition step, which is often rate-determining. The electron-withdrawing nitro group and the pyridine nitrogen atom are expected to enhance the reactivity of the C-Br bond towards the Pd(0) catalyst.[5][6]
The choice of catalyst, ligand, base, and solvent are critical for a successful coupling reaction. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often employed to promote the catalytic cycle and improve reaction outcomes.[7][8][9] The base plays a crucial role in activating the boronic acid for transmetalation and is believed to facilitate the formation of a more nucleophilic borate species.[1][10][11][12]
Experimental Workflow Diagram
Figure 1. A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various arylboronic acids.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | Commercially available | Can be synthesized via established methods.[13][14] |
| Arylboronic Acid | >95% | Commercially available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | >99% | Commercially available | Anhydrous, finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |
| Deionized Water | - | - | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially available | For work-up. |
| Brine | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask under a positive flow of argon.
-
-
Solvent Addition and Degassing:
-
In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the solvent mixture by bubbling argon through it for at least 20 minutes.
-
Add the degassed solvent mixture to the Schlenk flask containing the solids via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15][16]
-
For TLC analysis, a suitable eluent system is typically a mixture of hexanes and ethyl acetate.
-
The reaction is considered complete when the starting material (this compound) is no longer detectable.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[17][18]
-
A gradient elution system of hexanes and ethyl acetate is generally effective for separating the desired product from impurities.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture and solvents.- Increase the reaction temperature in 10 °C increments. |
| Formation of homocoupling byproducts | - Presence of oxygen- Decomposition of boronic acid | - Improve degassing procedure.- Use a slight excess of the boronic acid (1.1-1.3 equiv.).- Consider using a different base, such as cesium carbonate. |
| Decomposition of starting material | - Reaction temperature too high- Incompatible base | - Lower the reaction temperature.- Screen alternative bases like K₃PO₄ or Cs₂CO₃. |
| Difficulty in purification | - Co-elution of product with impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.[19] |
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By carefully considering the electronic nature of the substrate and optimizing the reaction parameters, researchers can achieve high yields of the desired biaryl products. The detailed step-by-step procedure and troubleshooting guide are intended to facilitate the successful implementation of this important transformation in a variety of research and development settings.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). University of British Columbia.
- Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001, July 1). R Discovery.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantics Scholar.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2007, October 5). RSC Publishing.
- Suzuki reaction. Wikipedia.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025, August 3). ResearchGate.
- A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Myers Group, Harvard University.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017, December 11). PubMed.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- This compound. BLDpharm.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- This compound. Appchem.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Heterocycles
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and powerful tool for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable method for forging C(sp²)–N bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate: N-Benzyl-5-bromo-3-nitropyridin-2-amine. The presence of both a nitro group and a secondary amine on the pyridine ring introduces specific electronic and steric considerations that necessitate careful optimization of the reaction conditions. The electron-withdrawing nature of the nitro group deactivates the pyridine ring, making oxidative addition of the palladium catalyst more facile. However, this same functionality can be sensitive to the strongly basic conditions often employed in Buchwald-Hartwig reactions.[4] This guide will delve into the mechanistic rationale behind the choice of catalyst, ligand, and base, and provide a detailed, field-proven protocol for this specific transformation.
Mechanistic Considerations: A Balancing Act of Reactivity and Selectivity
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5] The success of the reaction hinges on the delicate balance of these steps, which is heavily influenced by the choice of the palladium precursor, phosphine ligand, and base.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
For the amination of this compound, the key challenges are:
-
Substrate Deactivation: The electron-withdrawing nitro group, while activating the C-Br bond towards oxidative addition, also decreases the nucleophilicity of the pyridine nitrogen, potentially impacting catalyst coordination.
-
Base Sensitivity: The nitro group can be susceptible to nucleophilic attack or other side reactions under strongly basic conditions. Therefore, the choice of base is critical to avoid degradation of the starting material and product.[4]
-
Steric Hindrance: The N-benzyl group introduces steric bulk around the reacting nitrogen atom, which can influence the rate of both amine coordination and reductive elimination.
To address these challenges, a catalyst system with a bulky, electron-rich phosphine ligand is recommended. Such ligands promote the formation of a monoligated palladium species, which is highly active in oxidative addition and can accommodate sterically demanding substrates.[3] The choice of base should be carefully considered, with weaker carbonate or phosphate bases often being preferred over alkoxides to mitigate side reactions involving the nitro group.[4]
Recommended Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a starting point for the amination of this compound with a generic secondary amine (e.g., morpholine, piperidine). Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | (Not available) | 323.16 | Synthesized in-house |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | Sigma-Aldrich, ≥99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Strem Chemicals, 98% |
| Xantphos | 161265-03-8 | 578.68 | Strem Chemicals, 98% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Sigma-Aldrich, ≥99.9% |
| Anhydrous Toluene | 108-88-3 | 92.14 | Acros Organics, 99.8% |
Experimental Procedure
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or inappropriate base. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen other bulky biarylphosphine ligands (e.g., RuPhos, SPhos). Consider a stronger, non-nucleophilic base like K₃PO₄. Increase the reaction temperature in 10 °C increments. |
| Side Product Formation | Decomposition of the nitro group or hydrodehalogenation. | Use a weaker base (e.g., K₂CO₃) and potentially a lower reaction temperature, although this may require longer reaction times. Ensure the purity of the starting materials. |
| Poor Yield | Suboptimal ligand-to-metal ratio, or inefficient purification. | Vary the ligand-to-palladium ratio (e.g., 1:1, 2:1). Optimize the column chromatography conditions to ensure good separation of the product from impurities. |
Safety Precautions
-
Palladium Catalysts and Phosphine Ligands: These reagents can be air and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Cesium carbonate is a hygroscopic and irritating solid. Sodium tert-butoxide is a strong, corrosive base. Handle these reagents in a fume hood and wear appropriate PPE.
-
Solvents: Toluene is a flammable and toxic solvent. All operations should be conducted in a well-ventilated fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be overcome with careful consideration of the reaction parameters. The protocol outlined in this application note, utilizing a palladium catalyst with a bulky phosphine ligand and a suitable inorganic base, provides a robust starting point for the successful synthesis of the desired N-arylated product. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively employ this powerful C-N bond-forming reaction in their synthetic endeavors.
References
-
Hu, J., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(3), 635-642. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Grokipedia. (n.d.).
- Bégué, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 254-259.
- Autechaux, S. (n.d.). Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine.
- Lin, Y., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(3), 635-642.
- Wikipedia. (n.d.).
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Application Notes and Protocols for the Utilization of N-Benzyl-5-bromo-3-nitropyridin-2-amine in the Preparation of Novel Heterocyclic Compounds
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
N-Benzyl-5-bromo-3-nitropyridin-2-amine is a strategically functionalized pyridine derivative that serves as a highly versatile platform for the synthesis of a diverse array of novel heterocyclic compounds. Its unique arrangement of reactive sites—a nucleophilic N-benzylamino group, an electrophilic nitro group, and a bromine atom amenable to cross-coupling reactions—provides medicinal chemists and drug development professionals with a powerful tool for scaffold diversification and the construction of complex molecular architectures.
The pyridine core is a ubiquitous motif in pharmaceuticals, and the strategic placement of these functional groups allows for sequential and regioselective transformations. The N-benzyl group not only influences the electronic properties of the amine but also offers a handle for further modification or deprotection strategies. The ortho-disposed amino and nitro groups are precursors to a diamino functionality, a key intermediate for the formation of various fused five- and six-membered heterocyclic rings. The bromine atom at the 5-position provides a convenient site for the introduction of aryl, heteroaryl, or alkyl substituents via modern cross-coupling methodologies, significantly expanding the accessible chemical space.
This comprehensive guide presents two distinct and detailed synthetic pathways that leverage the unique reactivity of this compound to construct two important classes of fused heterocyclic systems: imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . These protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Part 1: Synthesis of Tricyclic Imidazo[4,5-b]pyridine Derivatives
This section outlines a three-step synthetic sequence to construct a novel tricyclic imidazo[4,5-b]pyridine scaffold. The strategy involves an initial Suzuki-Miyaura cross-coupling to introduce an aryl substituent at the 5-position, followed by a chemoselective reduction of the nitro group, and culminates in an acid-catalyzed intramolecular cyclization to form the fused imidazole ring.
Logical Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: Synthetic pathway to tricyclic imidazo[4,5-b]pyridines.
Step 1: Suzuki-Miyaura Cross-Coupling of the Bromopyridine Core
The introduction of an aryl or heteroaryl substituent at the 5-position is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its broad functional group tolerance and reliable C-C bond formation.[1][2][3] The use of a suitable palladium catalyst and ligand combination is crucial for achieving high yields, especially with the potentially coordinating aminopyridine substrate.
Protocol 1.1: Synthesis of N-Benzyl-5-phenyl-3-nitropyridin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of isopropanol (10 mL) and deionized water (5 mL).
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Benzyl-5-phenyl-3-nitropyridin-2-amine.
-
| Reactant | Mol. Wt. | Equivalents | Typical Yield |
| This compound | 308.14 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.2 | 85-95% |
| Product | Mol. Wt. | - | |
| N-Benzyl-5-phenyl-3-nitropyridin-2-amine | 307.33 | - |
Step 2: Chemoselective Reduction of the Nitro Group
The selective reduction of the nitro group to a primary amine is a critical step to furnish the required 1,2-diamine precursor for the subsequent cyclization. Several methods are available for this transformation.[4][5][6] Catalytic hydrogenation with palladium on carbon is a clean and efficient method. Alternatively, reduction with tin(II) chloride dihydrate in ethanol is a reliable and commonly used laboratory procedure that is tolerant of many functional groups.
Protocol 1.2: Synthesis of N²-Benzyl-5-phenylpyridine-2,3-diamine
-
Materials:
-
N-Benzyl-5-phenyl-3-nitropyridin-2-amine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Round-bottom flask
-
-
Procedure:
-
Suspend N-Benzyl-5-phenyl-3-nitropyridin-2-amine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The reaction mixture should become a clear solution.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Stir vigorously for 30 minutes to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N²-Benzyl-5-phenylpyridine-2,3-diamine, which can often be used in the next step without further purification.
-
| Reactant | Mol. Wt. | Equivalents | Typical Yield |
| N-Benzyl-5-phenyl-3-nitropyridin-2-amine | 307.33 | 1.0 | - |
| Tin(II) chloride dihydrate | 225.63 | 5.0 | 90-98% (crude) |
| Product | Mol. Wt. | - | |
| N²-Benzyl-5-phenylpyridine-2,3-diamine | 277.35 | - |
Step 3: Intramolecular Cyclization to Form the Imidazo[4,5-b]pyridine Ring
The final step is the intramolecular cyclization of the 1,2-diamine intermediate to form the fused imidazole ring. This transformation is analogous to the Phillips-Ladenburg benzimidazole synthesis.[7][8][9][10] In this case, the N-benzyl group participates in the cyclization. This can be achieved by heating the diamine with a suitable C1 source, such as an aldehyde or a carboxylic acid, often in the presence of an acid catalyst. For the formation of the tricyclic system described, the benzyl group itself can be considered as the source of the C2 carbon of the imidazole ring through an oxidative cyclization, or more commonly, the cyclization is performed with an external aldehyde. For simplicity and broad applicability, a protocol using an external aldehyde is provided.
Protocol 1.3: Synthesis of 2-Substituted-1-benzyl-6-phenyl-1H-imidazo[4,5-b]pyridine
-
Materials:
-
N²-Benzyl-5-phenylpyridine-2,3-diamine (1.0 equiv)
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.1 equiv)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
-
Procedure:
-
Dissolve N²-Benzyl-5-phenylpyridine-2,3-diamine (1.0 mmol) in ethanol (15 mL) or glacial acetic acid (10 mL) in a round-bottom flask.
-
Add the desired aldehyde (1.1 mmol).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol as a solvent, concentrate the mixture under reduced pressure. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-1-benzyl-6-phenyl-1H-imidazo[4,5-b]pyridine.
-
| Reactant | Mol. Wt. | Equivalents | Typical Yield |
| N²-Benzyl-5-phenylpyridine-2,3-diamine | 277.35 | 1.0 | - |
| Benzaldehyde | 106.12 | 1.1 | 70-85% |
| Product | Mol. Wt. | - | |
| 1-Benzyl-2,6-diphenyl-1H-imidazo[4,5-b]pyridine | 361.45 | - |
Part 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
This section details a two-step synthesis of pyrido[2,3-b]pyrazines, another important class of heterocyclic compounds with significant biological activities.[11][12] The synthesis commences with the reduction of the nitro group of this compound to afford the corresponding diamine, which is then condensed with a 1,2-dicarbonyl compound.
Logical Workflow for Pyrido[2,3-b]pyrazine Synthesis
Caption: Synthetic pathway to pyrido[2,3-b]pyrazines.
Step 1: Reduction of the Nitro Group to Form the Diamine
Similar to the previous pathway, the initial step is the reduction of the nitro group. Here, we present a protocol using iron powder in an acidic medium, a classic and cost-effective method for large-scale synthesis.[13]
Protocol 2.1: Synthesis of N²-Benzyl-5-bromopyridine-2,3-diamine
-
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Sodium carbonate solution
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute sodium carbonate solution to neutralize any remaining acid.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N²-Benzyl-5-bromopyridine-2,3-diamine.
-
| Reactant | Mol. Wt. | Equivalents | Typical Yield |
| This compound | 308.14 | 1.0 | - |
| Iron powder | 55.84 | 5.0 | 85-95% (crude) |
| Product | Mol. Wt. | - | |
| N²-Benzyl-5-bromopyridine-2,3-diamine | 278.16 | - |
Step 2: Condensation with a 1,2-Dicarbonyl Compound
The final step involves the condensation of the in-situ generated or isolated pyridine-2,3-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the pyrazine ring.[14] This reaction typically proceeds under mild conditions, often in an alcoholic solvent.
Protocol 2.2: Synthesis of 7-Bromo-8-(benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine
-
Materials:
-
N²-Benzyl-5-bromopyridine-2,3-diamine (1.0 equiv)
-
Benzil (1.0 equiv)
-
Ethanol
-
Round-bottom flask
-
-
Procedure:
-
Dissolve N²-Benzyl-5-bromopyridine-2,3-diamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. A new, often fluorescent, spot corresponding to the product should appear.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 7-Bromo-8-(benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine.
-
| Reactant | Mol. Wt. | Equivalents | Typical Yield |
| N²-Benzyl-5-bromopyridine-2,3-diamine | 278.16 | 1.0 | - |
| Benzil | 210.23 | 1.0 | 80-90% |
| Product | Mol. Wt. | - | |
| 7-Bromo-8-(benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine | 452.36 | - |
Conclusion
The protocols detailed in these application notes demonstrate the exceptional utility of this compound as a versatile starting material for the synthesis of complex, fused heterocyclic systems. The strategic interplay of its functional groups allows for the construction of both imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines through logical and efficient synthetic routes. These methodologies provide researchers and drug development professionals with a robust toolkit for the exploration of novel chemical entities with potential therapeutic applications. The adaptability of the Suzuki-Miyaura coupling and the reliability of the reductive cyclization and condensation reactions underscore the power of this building block in modern medicinal chemistry.
References
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Ladenburg, A. (1875). Derivate von Diaminen. Berichte der deutschen chemischen Gesellschaft, 8(1), 677-678. [Link]
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Suresh, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(12), 2146. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Various authors. (2023).
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Demchenko, A. M., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(1), 865-889. [Link]
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Janežič, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(1), 199. [Link]
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Behrouz, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33863. [Link]
-
Gros, P., et al. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 10(23), 4584-4591. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(3/4), 223-234. [Link]
-
Movassaghi, M., & Hill, M. D. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]
-
Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. [Link]
- Li, J., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 54(23), 2963-2966.
- Liu, Z., et al. (2020). Method for preparing 2,3-diamino pyridine. CN111732536A.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2365-2375. [Link]
- Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 25(3), 567-572.
- Pace, V., & Hoyos, P. (2012). Reduction of the Nitro Group into Amines.
- Schickh, O. V., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
- Bastrakov, M. A., et al. (2022). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. Molecules, 27(1), 123.
- Chowdhury, C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 51(4), 621-623.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. [Link]
-
Doherty, E. M., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]
-
Thery, V., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2951. [Link]
- Stanovnik, B., & Tišler, M. (1984). Product Class 8: Pyridazines.
- Jones, R. G. (1950). Process of preparing pyrazines. US2520088A.
- Molander, G. A., & Biolatto, B. (2003).
- El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6593.
- Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron, 55(16), 5149-5162.
- Behrouz, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33863.
- Nesterov, V. M., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3418.
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- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
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- 11. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
Application of N-Benzyl-5-bromo-3-nitropyridin-2-amine in materials science
An in-depth analysis of the chemical compound N-Benzyl-5-bromo-3-nitropyridin-2-amine reveals its significant potential as a versatile building block in advanced materials science. While direct, published applications under this specific name are not extensively documented, its unique molecular architecture—featuring a pyridine core functionalized with a reactive bromo group, an electron-withdrawing nitro group, and a sterically influential benzylamine moiety—positions it as a highly valuable precursor for a range of functional materials. This guide synthesizes field-proven chemical principles to outline its potential applications and provides detailed protocols for its use in the synthesis of advanced organic materials.
Core Molecular Attributes and Synthetic Potential
This compound (MW: 308.14 g/mol ; Formula: C₁₂H₁₀BrN₃O₂) is a stable, crystalline solid under standard conditions. Its structure is centered on a 2-aminopyridine scaffold, a privileged structure in both medicinal chemistry and materials science. The true utility of this molecule lies in the strategic placement of its functional groups, which serve as handles for predictable and high-yield chemical transformations.
-
5-Bromo Position : The bromine atom is the most versatile functional group on the pyridine ring for synthetic elaboration. It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of new aryl, alkyl, alkynyl, or amino groups, enabling the construction of complex, conjugated molecular systems.
-
3-Nitro Position : The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making the molecule electron-deficient. This property is crucial for applications in organic electronics, where tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential. Furthermore, the nitro group can be readily reduced to an amino group, providing a new site for further functionalization, such as amide bond formation or reaction to form heterocyclic rings.
-
N-Benzyl Group : The benzyl group attached to the exocyclic amine provides several benefits. It enhances the solubility of the molecule in common organic solvents, simplifying reaction setup and purification. It also provides steric bulk, which can be used to control intermolecular packing in the solid state, potentially influencing the optical and electronic properties of thin films.
Application Note I: Synthesis of Conjugated Polymers for Organic Electronics
The combination of a polymerizable handle (the bromo group) and an electron-deficient core makes this compound an excellent candidate as a monomer for the synthesis of conjugated polymers. These polymers are of great interest for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Scientific Rationale: By co-polymerizing this monomer with an electron-rich comonomer (e.g., a thiophene, fluorene, or carbazole derivative) via a Suzuki or Stille polymerization, a "push-pull" type polymer can be created. The alternating electron-rich and electron-deficient units along the polymer backbone lead to a low bandgap, which is desirable for absorbing a broader range of the solar spectrum in OPVs or for achieving specific emission colors in OLEDs. The nitro group's electron-withdrawing strength helps to lower the LUMO energy level of the resulting polymer, which can improve electron injection and transport in n-type semiconductor applications.
Experimental Protocol: Synthesis of a Push-Pull Copolymer via Suzuki Polymerization
This protocol describes the synthesis of a copolymer using this compound as the acceptor monomer and a diboronic ester derivative of an electron-rich unit as the donor monomer.
Materials:
-
This compound (Monomer A)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetone
-
Soxhlet extraction apparatus
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer Preparation: In a glovebox, add equimolar amounts of Monomer A (e.g., 0.5 mmol) and Monomer B (0.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% of the monomer). Add 3 equivalents of anhydrous K₂CO₃.
-
Solvent Addition: Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v, 10 mL) to the flask. The DMF is added to ensure solubility of the base.
-
Polymerization Reaction: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 90-100 °C under a positive pressure of argon.
-
Reaction Monitoring: The polymerization progress can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker of vigorously stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification:
-
Filter the crude polymer and wash it with methanol and acetone to remove oligomers and residual catalyst.
-
Perform a Soxhlet extraction of the solid polymer with methanol, acetone, and hexane sequentially to remove impurities.
-
Finally, extract the polymer with chloroform or chlorobenzene to isolate the pure, high molecular weight fraction.
-
-
Drying: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 40 °C for 24 hours.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 10 - 50 kDa | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Optical Bandgap | 1.8 - 2.2 eV | UV-Vis Spectroscopy |
| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.1 to -3.5 eV | CV and Optical Bandgap |
Application Note II: Precursor for Luminescent Metal Complexes
The 2-aminopyridine scaffold is an excellent chelating ligand for metal ions. By first reducing the nitro group to an amine, this compound can be converted into a bidentate ligand precursor. The resulting 2,3-diaminopyridine derivative can then be used to form highly stable and luminescent complexes with transition metals such as iridium(III) or platinum(II), which are critical for OLED technology.
Scientific Rationale: The resulting N²-benzyl-5-bromopyridine-2,3-diamine can act as a ligand. The two adjacent amino groups can coordinate to a metal center to form a stable five-membered ring. The bromo group remains available for further modification of the complex, for instance, to attach the complex to a polymer backbone or another functional unit. The electronic properties of the ligand, and thus the photophysical properties (e.g., emission color, quantum yield) of the final metal complex, can be tuned by the substituents on the pyridine ring.
Experimental Protocol: Synthesis of a Diamine Ligand and Subsequent Complexation
Part A: Reduction of the Nitro Group
-
Setup: Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8 to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N²-benzyl-5-bromopyridine-2,3-diamine.
Part B: Complexation with a Metal Precursor (Illustrative Example with Platinum)
-
Ligand Preparation: Dissolve the synthesized diamine ligand (0.2 mmol) in a suitable solvent like dichloromethane.
-
Metal Precursor: In a separate flask, dissolve a platinum precursor such as potassium tetrachloroplatinate(II) (K₂PtCl₄) (0.2 mmol) in a minimal amount of water/DMF.
-
Complexation: Add the ligand solution dropwise to the platinum solution at room temperature and stir for 12-24 hours. The formation of the complex is often indicated by a color change or precipitation.
-
Isolation: The resulting complex can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations described.
Caption: Workflow for Suzuki polymerization.
Caption: Pathway to luminescent metal complexes.
Conclusion and Future Outlook
This compound is a molecule of significant, yet largely untapped, potential in materials science. Its well-defined reactive sites allow for its use as a key building block in the rational design of functional organic and organometallic materials. The protocols outlined here provide a foundational framework for researchers to explore its utility in creating novel conjugated polymers for plastic electronics and highly efficient phosphorescent emitters for next-generation displays and lighting. Future work could focus on further derivatization of the benzyl group to tune solubility and solid-state morphology, or on exploring alternative coupling chemistries at the bromo-position to access an even wider range of material architectures.
References
There are no direct publications on the materials science applications of this specific molecule. The references provided are authoritative sources for the fundamental reactions described in the protocols, which are standard and widely accepted methodologies in the field of organic materials synthesis.
Large-scale synthesis considerations for N-Benzyl-5-bromo-3-nitropyridin-2-amine
An Application Note for the Large-Scale Synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Introduction: Navigating the Synthesis of a Key Heterocyclic Intermediate
This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core with amino, bromo, nitro, and benzyl groups, offers multiple points for further chemical modification, making it a versatile building block for constructing complex molecular architectures. The presence of the nitro group, a strong electron-withdrawing group, alongside the bromine atom, significantly influences the electronic properties of the pyridine ring, rendering it a key precursor for various cross-coupling and substitution reactions.[2]
However, transitioning the synthesis of such a molecule from a laboratory benchtop to a large-scale industrial setting presents significant challenges. These include managing the thermodynamics of hazardous nitration reactions, ensuring regiochemical purity, optimizing reaction conditions for cost-effectiveness and yield, and developing robust purification methods that avoid chromatography. This document provides a comprehensive guide for researchers and process chemists, detailing a scalable, two-step synthesis protocol, addressing critical safety considerations, and outlining analytical quality control measures.
Overall Synthetic Strategy
The most logical and industrially viable approach to this compound begins with the commercially available 2-aminopyridine. The synthesis is divided into two primary stages:
-
Electrophilic Nitration: The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, is achieved via the bromination and subsequent nitration of 2-aminopyridine. This step is critical for installing the required substituents on the pyridine core.[3][4]
-
Nucleophilic N-Benzylation: The final product is obtained through the N-benzylation of the 2-amino-5-bromo-3-nitropyridine intermediate. This step involves the attachment of the benzyl group to the exocyclic amine.
This strategy is designed to utilize readily available starting materials and employs reaction classes that are well-understood and amenable to scale-up.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
The generation of this key intermediate is the foundational step of the entire process. It involves the nitration of 2-amino-5-bromopyridine. The amino group at the 2-position and the bromo group at the 5-position direct the incoming nitro group to the 3-position.
Causality Behind Experimental Choices
The use of a mixed acid system (concentrated sulfuric and nitric acid) is standard for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Temperature Control: This is the most critical parameter for both safety and selectivity. The nitration of aromatic systems is highly exothermic. Maintaining a low temperature (0-5 °C) is essential to prevent runaway reactions and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[4][5]
Detailed Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, a temperature probe, and a dropping funnel, with concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84, 5 volumes relative to the starting material).
-
Substrate Addition: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Slowly add 2-amino-5-bromopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 95%, 1.1 eq) to a separate vessel containing sulfuric acid at 0 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.[3]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 10 volumes). This will cause the product to precipitate. Neutralize the acidic slurry by the slow addition of a 40% sodium hydroxide solution, keeping the temperature below 20 °C.[3]
-
Filtration and Washing: Collect the yellow precipitate by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 7) and sulfate-free.[3]
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quality Control for the Intermediate
| Parameter | Specification | Analytical Method |
| Appearance | Yellow to light-brown solid/powder | Visual Inspection |
| Melting Point | 205-208 °C[2][4] | Melting Point Apparatus |
| Purity (Assay) | ≥98.0% | HPLC |
| Identity | Conforms to reference standard | ¹H NMR, FT-IR |
Part 2: Large-Scale Synthesis of this compound
This final step involves the nucleophilic substitution reaction between the intermediate and a benzylating agent. The choice of base and solvent is critical for achieving high yield and purity on a large scale.
Mechanism and Reagent Selection
The reaction proceeds via a nucleophilic substitution mechanism. The exocyclic amino group of 2-amino-5-bromo-3-nitropyridine is deprotonated by a base, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of the benzylating agent (e.g., benzyl bromide), displacing the bromide and forming the N-C bond.
Caption: Simplified N-Benzylation reaction mechanism.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is preferred for large-scale operations over organic bases. They are inexpensive, easy to handle, and can be removed by simple filtration or aqueous washing.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.
-
Benzylating Agent: Benzyl bromide is typically more reactive than benzyl chloride and is often used to ensure the reaction goes to completion in a reasonable timeframe.
Detailed Protocol: N-Benzylation
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 2-amino-5-bromo-3-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMF (5-10 volumes).
-
Reagent Addition: Begin stirring the slurry. Slowly add benzyl bromide (1.1 eq) via a dropping funnel over 30 minutes. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into cold water (20 volumes). The product will precipitate out of the solution.
-
Isolation: Stir the aqueous slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration.
-
Purification: Wash the crude product with water to remove inorganic salts and residual DMF. For further purification, the solid can be recrystallized from a suitable solvent system like ethanol/water or isopropanol to achieve high purity, avoiding the need for column chromatography.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Quality Control for the Final Product
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Purity (Assay) | ≥99.0% | HPLC |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, LC-MS |
| Residual Solvents | Meets ICH guidelines | GC-HS |
Process Safety and Hazard Analysis
Handling nitrated compounds and strong acids on a large scale requires stringent safety protocols.
| Chemical | Key Hazards | Recommended PPE & Controls |
| Conc. Sulfuric Acid | Severe skin/eye burns, corrosive | Acid-resistant gloves, face shield, chemical apron. Use in a well-ventilated area or fume hood. |
| Conc. Nitric Acid | Severe skin/eye burns, corrosive, strong oxidizer | Acid-resistant gloves, face shield, chemical apron. Keep away from organic materials. |
| Nitropyridines | Potentially toxic, may be thermally unstable[6][7] | Standard lab coat, gloves, safety glasses. Avoid excessive heat and shock. |
| Benzyl Bromide | Lachrymator, toxic, corrosive | Work in a fume hood. Wear gloves, safety glasses, and a lab coat. |
| DMF | Reproductive toxin, skin irritant | Use in a well-ventilated area. Wear appropriate gloves and eye protection. |
Key Safety Directives:
-
Exotherm Management: The nitration step is highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.
-
Quenching: The quenching of the nitration mixture on ice must be done slowly and with efficient cooling to manage the heat of dilution of sulfuric acid.
-
Ventilation: All operations should be conducted in well-ventilated areas or under fume hoods to avoid inhalation of corrosive vapors or toxic solvents.[8]
References
-
Visa Chem Private Limited. 5 Bromo 3 Nitropyridin 2 Amine. IndiaMART. Available from: [Link]
-
Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available from: [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. Available from: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Available from: [Link]
-
Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available from: [Link]
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for N-Benzyl-5-bromo-3-nitropyridin-2-amine synthesis
Technical Support Center: Synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshooting tips, and answers to frequently asked questions regarding this specific nucleophilic aromatic substitution (SNAr) reaction.
Reaction Overview & Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, benzylamine acts as the nucleophile, displacing a suitable leaving group (typically a halide, such as chlorine) from the 2-position of a 5-bromo-3-nitropyridine ring.
The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the strong electron-withdrawing nitro group (-NO₂) at the 3-position.[1][2] This activation is crucial for the reaction to proceed, as pyridines are otherwise significantly less reactive towards nucleophiles than analogous pyrimidines.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
// Reactants sub [label=<
Reactants 2-Chloro-5-bromo-3-nitropyridine + Benzylamine
];
// Step 1: Nucleophilic Attack step1 [label=<
Step 1: Nucleophilic Attack Benzylamine attacks the electron-deficient C2 position.
];
// Meisenheimer Complex meisenheimer [label=<
Intermediate: Meisenheimer Complex Formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the nitro group and the ring nitrogen.
];
// Step 2: Elimination step2 [label=<
Step 2: Elimination The aromaticity is restored by the departure of the leaving group (Cl⁻).
];
// Product prod [label=<
Product this compound
];
// Connections sub -> step1 [label="Base (e.g., TEA, DIPEA)"]; step1 -> meisenheimer; meisenheimer -> step2; step2 -> prod; } dpt Caption: General workflow of the SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for this reaction? A: A base is typically added to neutralize the acidic species (e.g., HCl) generated during the reaction.[4] This prevents the protonation of the benzylamine nucleophile, which would render it unreactive. Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
Q2: What is the best leaving group for this synthesis? A: For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2][5] The reactivity order is often F > Cl ≈ Br > I.[5][6] While 2-fluoropyridines are highly reactive, 2-chloro-5-bromo-3-nitropyridine is a more common and cost-effective starting material that provides excellent results.
Q3: Can I run this reaction without an electron-withdrawing group like -NO₂? A: It is very difficult. The strong electron-withdrawing group is essential to activate the pyridine ring for nucleophilic attack.[1][3] Without the nitro group, the reaction would be extremely slow or not occur at all under typical SNAr conditions.[7]
Q4: What are the expected physical properties of the final product? A: this compound is typically a solid at room temperature.[8] It is important to characterize the final product using techniques like NMR, LC-MS, and melting point determination to confirm its identity and purity.[8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no conversion of the starting material, even after several hours. What are the likely causes?
A: This is a common issue that can often be traced back to one of four key areas: reagents, temperature, solvent/base system, or reaction time.
-
Reagent Quality:
-
Plausible Cause: The benzylamine may have degraded, or the starting 2-chloro-5-bromo-3-nitropyridine may be impure. The base (e.g., TEA) can also absorb water, which can interfere with the reaction.
-
Troubleshooting Step: Confirm the purity of your starting materials via NMR or LC-MS. Use freshly opened or distilled benzylamine and base. Ensure all reagents are anhydrous.
-
-
Reaction Temperature:
-
Plausible Cause: The activation energy for the nucleophilic attack is not being met. SNAr reactions on pyridine rings, even when activated, often require heating.[9]
-
Troubleshooting Step: Gradually increase the reaction temperature. A good starting point is 80 °C, but temperatures up to 120 °C in a suitable high-boiling solvent may be necessary. Monitor for potential degradation at higher temperatures using TLC.
-
-
Solvent and Base Selection:
-
Plausible Cause: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cationic species but not the nucleophile, enhancing its reactivity.[10] Using a protic solvent (like ethanol) or a non-polar solvent (like toluene) can drastically slow the reaction.[9]
-
Troubleshooting Step: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, DMSO is an excellent alternative to DMF. Verify that your base is a non-nucleophilic tertiary amine; primary or secondary amines can compete with the desired nucleophile.
-
Issue 2: The Product is Impure and Difficult to Purify
Q: My TLC plate shows multiple spots, and I am struggling to isolate a pure product. What side reactions could be occurring?
A: Impurities often arise from side reactions or degradation.
-
Potential Side Reactions:
-
Plausible Cause: If an excess of benzylamine is used, or if the reaction is run at a very high temperature for a prolonged period, there is a possibility of a second substitution reaction, potentially displacing the bromo group. Another possibility is the reaction of the nucleophile at other positions, although this is less likely given the strong directing effect of the nitro group.
-
Troubleshooting Step: Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of benzylamine. Monitor the reaction closely by TLC and stop it once the main starting material spot has been consumed. Avoid excessive heating.
-
-
Degradation:
-
Plausible Cause: Nitroaromatic compounds can be sensitive to heat and light. The product or starting material may be degrading under the reaction conditions.
-
Troubleshooting Step: Run the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation. Protect the reaction from light if necessary. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.
-
-
Purification Challenges:
-
Plausible Cause: The product and starting material may have similar polarities, making separation by column chromatography difficult.
-
Troubleshooting Step: Optimize your purification protocol.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[11] Screen various solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.[11][12]
-
Flash Chromatography: If recrystallization fails, carefully select your solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective for separating compounds of similar polarity.[11]
-
-
Recommended Experimental Protocol & Optimization
This section provides a robust starting protocol and outlines key parameters for optimization.
Baseline Experimental Protocol
-
To a clean, dry flask under an inert atmosphere (N₂), add 2-chloro-5-bromo-3-nitropyridine (1.0 eq).
-
Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 0.2 M concentration).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir.
-
Add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.[12]
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography.
Parameter Optimization Table
For systematic optimization, vary one parameter at a time while keeping others constant.
| Parameter | Variable | Range to Test | Rationale & Key Considerations |
| Solvent | DMF, DMSO, Acetonitrile | - | Polar aprotic solvents are essential for SNAr.[4][10] DMSO is an excellent choice for less soluble reactants. |
| Base | TEA, DIPEA, K₂CO₃ | 1.5 - 2.5 eq | A non-nucleophilic base is required to scavenge acid.[4] Inorganic bases like K₂CO₃ can also be effective.[9] |
| Temperature | 60 °C, 80 °C, 100 °C, 120 °C | - | Higher temperatures increase reaction rate but may also lead to degradation. An optimal balance is key. |
| Nucleophile Eq. | Benzylamine | 1.05 - 1.5 eq | A slight excess ensures full conversion of the starting material. A large excess can promote side reactions. |
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
- Process for the preparation of substituted pyridines.
-
SNAr Solvents and Reagents. WordPress. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 954228-85-4|this compound|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
Common side products in the synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine and their prevention
Welcome to the technical support center for the synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, helping you troubleshoot effectively and optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete by TLC, but my final yield is significantly lower than expected. I also observe a highly polar, water-soluble impurity. What is happening?
Answer: This is a classic symptom of hydrolysis of your starting material , 2-chloro-5-bromo-3-nitropyridine. The electron-withdrawing nitro group, combined with the pyridine nitrogen, makes the carbon at the C-2 position highly electrophilic.[1][2] While this facilitates the desired reaction with benzylamine, it also makes the starting material susceptible to attack by water, a competing nucleophile.
The resulting side product is 5-bromo-3-nitro-2-pyridone, which is often highly polar and can be lost in the aqueous phase during workup, leading to a deceptively "clean" reaction on a TLC plate that doesn't account for water-soluble components.
Mechanism of Side Product Formation: Hydrolysis
Caption: Formation of 2-pyridone via hydrolysis.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., THF, Dioxane, or DMF distilled over a suitable drying agent). Commercial anhydrous solvents are often sufficient if handled under an inert atmosphere.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your benzylamine and any base used (e.g., triethylamine) are dry.
Question 2: My mass spectrometry data shows a peak corresponding to the addition of two benzylamine molecules. How can I prevent this di-substitution?
Answer: You are observing the formation of N,N'-dibenzyl-3-nitro-pyridine-2,5-diamine, where benzylamine has displaced both the 2-chloro and the 5-bromo substituents. While the C-2 position is significantly more activated towards SNAr, the C-5 position can also react under more forcing conditions.
The regioselectivity of SNAr on substituted pyridines is dictated by the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex).[3] The nitro group at C-3 and the ring nitrogen effectively stabilize an attack at C-2. Stabilization for an attack at C-5 is less effective, making this reaction slower. However, excessive heat or a large excess of the nucleophile can drive this second, less favorable substitution.
Troubleshooting Di-substitution:
| Cause | Prevention Strategy |
| High Reaction Temperature | Maintain a moderate reaction temperature. Start at room temperature and gently heat if necessary (e.g., 40-60 °C). Avoid aggressive reflux. |
| Excess Benzylamine | Use a controlled amount of benzylamine. A slight excess of 1.1 to 1.2 equivalents is typically sufficient to drive the reaction to completion. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup to avoid over-reaction. |
Question 3: My reaction is sluggish, and the final product is difficult to purify, with multiple unidentified spots on the TLC. What could be the root cause?
Answer: This issue often points to the purity of the starting material . The synthesis of the precursor, 2-amino-5-bromo-3-nitropyridine (which is then converted to the 2-chloro analog), involves a critical nitration step. This nitration can produce a mixture of isomers, primarily the desired 3-nitro product and the undesired 5-nitro isomer.[4][5]
If your 2-chloro-5-bromo-3-nitropyridine starting material is contaminated with its regioisomer (2-chloro-5-bromo-5-nitropyridine is not a standard isomer, the likely contaminant is from the precursor nitration step), benzylamine will react with both, leading to a complex mixture of products that are often difficult to separate.
Workflow for Verifying Starting Material Purity
Caption: QC workflow for starting material.
Preventative Measures:
-
Source from a Reputable Supplier: Procure starting materials from vendors who provide a detailed Certificate of Analysis (CoA) with purity confirmed by NMR or HPLC.
-
In-House QC: Before starting your synthesis, run a quick ¹H NMR or LC-MS on the starting material to confirm its identity and purity.
-
Purify if Necessary: If isomeric impurities are detected, purify the starting material by recrystallization or column chromatography before use.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a robust starting point and assumes the use of high-purity starting materials.
Materials:
-
2-Chloro-5-bromo-3-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-bromo-3-nitropyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add triethylamine (1.2 equiv) followed by the dropwise addition of benzylamine (1.1 equiv) at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-6 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow.[6]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product, typically a yellow-orange solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the pure product.
-
Protocol 2: Troubleshooting - Removal of Hydrolysis Byproduct
If you suspect the formation of 5-bromo-3-nitro-2-pyridone, a modified workup can help remove it.
-
After concentrating the reaction mixture (Step 6a above), redissolve the residue in ethyl acetate.
-
Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃). The acidic 2-pyridone will be deprotonated and extracted into the aqueous layer.
-
Perform this wash 2-3 times.
-
Proceed with the standard water and brine washes as described in Protocol 1 (Step 6c onwards).
This simple acid-base extraction leverages the phenolic acidity of the pyridone side product to separate it from your desired neutral amine product.
References
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. (2025). Benchchem.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2021). American Chemical Society. Available at: [Link].
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed.
- This compound. (n.d.). BLDpharm.
- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
- SNAr nucleophilic substitution of 1,9-dihalodipyrrins by S- and N- nucleophiles. (n.d.).
- Nucleophilic arom
- Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine. (2025). Benchchem.
- Amination of 2-halopyridines. (n.d.).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. Available at: [Link].
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange.
- This compound | 954228-85-4. (n.d.). Appchem.
- Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. (2025).
- 2-Chloro-3-nitropyridine. (n.d.).
- 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). Benchchem.
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (2025). Benchchem.
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the technical support center for the purification of N-Benzyl-5-bromo-3-nitropyridin-2-amine (CAS 954228-85-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction to Purification Challenges
This compound is a substituted pyridine derivative whose purification can be complicated by the presence of structurally similar impurities. These can include unreacted starting materials, positional isomers from the nitration or bromination steps, and byproducts from side reactions.[1] The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these contaminants. High-performance liquid chromatography (HPLC) is a reliable method for assessing the purity of the final compound.[2][3]
Section 1: Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
Frequently Asked Questions & Troubleshooting (Recrystallization)
Q1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough for your compound. The presence of the nitro group and the secondary amine increases the polarity compared to simpler pyridines.
-
Expert Recommendation: You should select a more polar solvent or a solvent mixture. For compounds of this class, solvents like ethanol, ethyl acetate, or mixtures such as petroleum ether/ethyl acetate have been reported to be effective.[1][4] It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal one. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.[1]
-
Dilute the Solution: If the solution is supersaturated, add a small amount of the hot solvent to dissolve the oil, then attempt to recrystallize again.[1]
-
Change the Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Q3: After recrystallization, the purity of my compound has not significantly improved. What are the likely causes?
A3: This suggests that the impurities have similar solubility profiles to your target compound in the chosen solvent.
-
Advanced Strategy: If positional isomers are the primary impurity, which is common in the synthesis of substituted pyridines, recrystallization alone may not be sufficient.[1] In this scenario, column chromatography is the recommended next step to separate compounds with very similar polarities.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of your crude this compound into several test tubes and test its solubility in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.[1]
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1][5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1][5]
-
Drying: Dry the purified crystals under vacuum.
Section 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Frequently Asked Questions & Troubleshooting (Column Chromatography)
Q1: I'm seeing streaking or tailing of my compound spot on the TLC plate. How will this affect my column, and how can I prevent it?
A1: Streaking on a TLC plate is a strong indicator that you will have poor separation on your column.[1] This often happens when the compound interacts too strongly with the acidic silica gel, especially with basic amine groups present in your molecule.
-
Expert Recommendation: To mitigate this, you can deactivate the silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[5] This will neutralize the acidic sites on the silica and lead to sharper bands and better separation.
Q2: My compound is not eluting from the column, even after I've significantly increased the polarity of the mobile phase. What is happening?
A2: This suggests that your compound is very strongly adsorbed to the silica gel, a common issue with polar, nitrogen-containing compounds.[5]
-
Troubleshooting Steps:
-
Drastic Polarity Change: Switch to a more polar solvent system. If you are using a hexane/ethyl acetate system, consider moving to a dichloromethane/methanol system.
-
Basic Modifier: If not already in use, add triethylamine to the eluent to reduce the strong interaction between your basic compound and the acidic silica.
-
Reverse-Phase Chromatography: If the compound is still retained, consider switching to reverse-phase chromatography (e.g., C18 silica) where the elution order is inverted (polar compounds elute first).
-
Q3: After chromatography, I have multiple fractions that seem to contain my product, but they are all slightly impure. What went wrong?
A3: This is likely due to co-elution of impurities with your product, which can result from several factors.
-
Optimization Strategies:
-
Shallow Gradient: Use a very shallow gradient elution. Start with a low polarity mobile phase and increase the polarity very slowly. This will improve the resolution between closely eluting compounds.[1]
-
Column Dimensions: Use a longer, thinner column to increase the surface area and improve separation.
-
Sample Loading: Ensure your crude sample is loaded onto the column in a very concentrated band. Dry-loading the sample (adsorbing it onto a small amount of silica before adding it to the column) is highly recommended.[1]
-
Data Presentation: Solvent Systems for Chromatography
The choice of mobile phase is critical for successful separation. Below is a table of common solvent systems for purifying substituted pyridines, starting with the least polar.
| Solvent System | Polarity Index (Approx.) | Typical Application |
| Hexane / Ethyl Acetate | 0.1 - 4.4 | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 3.1 - 5.1 | Effective for more polar compounds that do not elute with Hex/EtOAc. |
| Hexane / Ethyl Acetate + 0.1% Et₃N | 0.1 - 4.4 | Recommended for basic compounds like this compound. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles.[1]
-
Sample Loading (Dry Loading): Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1]
-
Elution: Begin eluting the column with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Visualization of Workflows
A logical approach to purification is essential. The following diagram illustrates a typical workflow.
Sources
Troubleshooting low yields in Suzuki coupling reactions of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving N-Benzyl-5-bromo-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this specific transformation. The unique electronic and steric properties of this substrate necessitate a carefully considered approach to reaction optimization.
Understanding the Substrate: Key Challenges
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The pyridine core, being a heteroaromatic system, can interact with the palladium catalyst in ways that differ from typical aryl halides.[1] Furthermore, the electronic effects of the substituents play a crucial role. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the C-Br bond. The N-benzyl and amino groups also contribute to the electronic and steric environment of the molecule.
Here we will address common issues encountered during this reaction, providing detailed explanations and actionable troubleshooting steps.
FAQs and Troubleshooting Guides
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue and can often be traced back to the catalyst system or reaction conditions. The Suzuki-Miyaura reaction follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any of these steps will halt the reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). Inefficient reduction can lead to low activity.
-
Troubleshooting Protocol:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote unwanted side reactions like the homocoupling of the boronic acid.[4] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4][5]
-
Choice of Palladium Source: While Pd(PPh₃)₄ is a Pd(0) source, it can be sensitive to air and moisture. For Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, the choice of phosphine ligand is critical as it also acts as a reducing agent. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system.[6]
-
Ligand Selection: For electron-deficient heteroaromatic halides, bulky and electron-rich phosphine ligands are often more effective. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[7] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring should be reasonably reactive. However, steric hindrance from the adjacent N-benzyl group could play a role.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.[4][8]
-
Ligand Modification: As mentioned above, bulky, electron-rich ligands can facilitate this step.
-
-
-
Poor Solubility: If the starting materials, particularly the pyridine substrate, are not fully dissolved in the solvent, the reaction will be slow or incomplete.[9]
-
Troubleshooting Protocol:
-
Solvent Screening: While common Suzuki solvents like dioxane/water or toluene/water are good starting points, consider screening other solvents such as 2-MeTHF, DMF, or DME to improve solubility.[10]
-
-
Experimental Protocol: Initial Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).
-
Subject the mixture to three cycles of vacuum backfilling with argon or nitrogen to ensure all oxygen is removed.[11]
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Question 2: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids, and is often promoted by water and the choice of base.[1]
Potential Causes & Solutions:
-
Excess Water or Protic Solvents: Water is often necessary for the activity of inorganic bases, but an excess can lead to protodeboronation.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions (with caution): While seemingly counterintuitive for some base systems, switching to anhydrous solvents and a base like CsF or anhydrous K₃PO₄ can sometimes mitigate this issue. However, the absence of water can also slow down the transmetalation step.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[12][13][14] They can often be used directly, or they may hydrolyze in situ to the active boronic acid.[13][15]
-
-
-
Base Choice: The type and strength of the base can influence the rate of protodeboronation.
-
Troubleshooting Protocol:
-
Screen Bases: If you are using a strong base like NaOH or KOH, consider switching to a milder base like K₂CO₃ or K₃PO₄.[16] Sometimes, weaker bases can provide a better balance between activating the boronic acid for transmetalation and minimizing protodeboronation.
-
-
Troubleshooting Workflow for Protodeboronation
Caption: The key steps of the Suzuki-Miyaura catalytic cycle. [11]
References
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
RUA. FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. Reduction of nitro containing cross-coupling products to the corresponding amines 19–25. [Link]
-
National Institutes of Health. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
Catalyst selection and optimization for Buchwald-Hartwig amination of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the dedicated technical support guide for the catalyst selection and optimization of the Buchwald-Hartwig amination of N-Benzyl-5-bromo-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of this substrate, namely its electron-deficient nature due to the nitro group and the pyridinic nitrogen, necessitate a carefully considered approach to catalyst system selection and reaction parameter optimization.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt protocols to your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes and how can I address them?
Answer:
Low to no product formation in the Buchwald-Hartwig amination of this challenging substrate often points to issues with catalyst activation or stability. The electron-deficient and coordinating nature of the 5-bromo-3-nitropyridine ring can be particularly problematic.
-
Causality - Catalyst Inhibition/Deactivation: The pyridine nitrogen and the nitro group can coordinate to the palladium center, leading to catalytically inactive species.[1] This prevents the catalyst from participating in the catalytic cycle. Additionally, the formation of off-cycle palladium complexes can be an issue.
-
Troubleshooting Steps:
-
Ligand Selection is Critical: Employ bulky, electron-rich dialkylbiarylphosphine ligands. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the nitropyridine substrate and promote the desired reductive elimination step.[2] Consider ligands such as XPhos , tBuXPhos , or BrettPhos .[2][3]
-
Use a Pre-catalyst: Palladium pre-catalysts, such as G3 or G4 palladacycles, are often more efficient at generating the active Pd(0) species in situ compared to standard Pd(OAc)₂ or Pd₂(dba)₃ sources. This can be particularly beneficial when dealing with challenging substrates.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome low reactivity by compensating for catalyst deactivation.
-
Evaluate Your Base: If you are using a very strong base like NaOtBu, consider switching to a weaker, but still effective base like Cs₂CO₃ or K₃PO₄. Strong bases can sometimes lead to substrate decomposition, which in turn can generate species that poison the catalyst.[1]
-
Question 2: I am observing a significant amount of a side product that appears to be the debrominated starting material (hydrodehalogenation). How can I minimize this?
Answer:
The formation of N-Benzyl-3-nitropyridin-2-amine (the debrominated product) is a common side reaction in Buchwald-Hartwig aminations, known as hydrodehalogenation.[4] This typically occurs via a competing β-hydride elimination pathway from an intermediate palladium-amido complex.[4]
-
Causality - β-Hydride Elimination: This side reaction becomes more competitive when the desired C-N bond-forming reductive elimination is slow.[1][4] The electron-withdrawing nitro group can slow down the reductive elimination step, making β-hydride elimination more likely.
-
Troubleshooting Steps:
-
Optimize the Ligand: The choice of ligand has a profound impact on the rate of reductive elimination versus β-hydride elimination. Bidentate ligands like BINAP or chelating ligands can sometimes suppress β-hydride elimination by occupying coordination sites on the palladium that are necessary for this side reaction to occur.[4] However, for this specific substrate, bulky monodentate ligands that accelerate reductive elimination are often the first choice.
-
Amine Stoichiometry: Ensure you are not using a large excess of the amine coupling partner, as this can sometimes promote side reactions. A stoichiometry of 1.1 to 1.5 equivalents of the amine is a good starting point.
-
Temperature Control: Lowering the reaction temperature may disfavor the β-hydride elimination pathway relative to reductive elimination. If your reaction is running at a high temperature (e.g., 110 °C), try reducing it to 80-90 °C and monitor the progress over a longer period.
-
Question 3: My starting material is being consumed, but I am getting a complex mixture of unidentified byproducts instead of my desired product. What could be happening?
Answer:
A complex product mixture suggests substrate decomposition or competing reaction pathways. The nitro group on your substrate makes it susceptible to certain side reactions, especially under strongly basic conditions.
-
Causality - Substrate Instability: The combination of a nitro group and an amino group on the pyridine ring makes the substrate sensitive to strong bases and high temperatures.[5] Strong bases like NaOtBu or LiHMDS can deprotonate other positions on the ring or lead to unwanted nucleophilic aromatic substitution (SₙAr) type reactions.[1]
-
Troubleshooting Steps:
-
Switch to a Milder Base: This is the most critical step. Replace strong alkoxide bases with weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ . These bases are often sufficient to facilitate the reaction without causing significant substrate degradation. For particularly sensitive substrates, a base like NaOTMS has been shown to be effective.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. Screen temperatures ranging from room temperature up to 80 °C.
-
Solvent Choice: Ensure you are using a dry, non-polar aprotic solvent like toluene or 1,4-dioxane .[6][7] Protic solvents are generally incompatible with the reaction conditions.
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is the best starting point for my optimization?
A1: For a challenging electron-deficient substrate like this compound, a robust starting point would be a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand. A recommended starting system is XPhos Pd G3 (a pre-catalyst) or a combination of Pd₂(dba)₃ and the XPhos ligand. These systems are known to be effective for coupling electron-deficient heteroaryl halides.[6][7]
Q2: What is the role of the base in the Buchwald-Hartwig amination, and why is the choice so critical for my substrate?
A2: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex.[2][5] This deprotonation is a key step that precedes the final C-N bond-forming reductive elimination. For your substrate, the base choice is critical because the molecule has functionalities (the nitro group) that are sensitive to very strong bases.[5] An overly strong base can lead to decomposition, while a base that is too weak will not efficiently deprotonate the coordinated amine, stalling the catalytic cycle.
Q3: Can I use a polar aprotic solvent like DMF or DMSO?
A3: While some Buchwald-Hartwig aminations can be performed in polar aprotic solvents, for your specific substrate, it is generally recommended to start with non-polar aprotic solvents like toluene or 1,4-dioxane .[6][7] Polar solvents can sometimes interfere with the catalytic cycle in complex ways, and toluene is a well-established and reliable choice for this reaction.
Q4: How do I properly set up the reaction to ensure anaerobic conditions?
A4: To ensure strictly anaerobic conditions, it is essential to use standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried to remove moisture. The reaction vessel should be charged with the solid reagents (aryl bromide, base, palladium source, and ligand) and then subjected to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen). The solvent and liquid amine should be degassed prior to addition via syringe.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting points for the optimization of the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | Pre-catalysts often provide more reliable initiation. |
| Ligand | XPhos or tBuXPhos (1.2 - 1.5 eq. relative to Pd) | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[2][6] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5 - 2.0 eq.) | Milder bases prevent decomposition of the nitro-containing substrate. |
| Solvent | Toluene or 1,4-Dioxane (0.1 - 0.2 M) | Non-polar aprotic solvents are generally optimal for this transformation.[6][7] |
| Temperature | 80 - 110 °C | A balance between reaction rate and substrate/catalyst stability. |
| Amine | 1.1 - 1.2 equivalents | A slight excess drives the reaction to completion without promoting side reactions. |
Experimental Protocol: General Procedure
This protocol provides a detailed, step-by-step methodology for a small-scale test reaction.
Materials:
-
This compound (1.0 eq.)
-
Amine coupling partner (e.g., Morpholine) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
XPhos (0.048 eq., 4.8 mol%)
-
Cs₂CO₃ (2.0 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Seal the Schlenk tube with a rubber septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.
-
Add the amine coupling partner via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
A simplified representation of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow
A decision tree for troubleshooting common issues.
References
Sources
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Nitration in Pyridine Rings
Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the regioselectivity of nitration on pyridine rings. We will move beyond basic theory to address specific experimental challenges with actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common challenges associated with the electrophilic nitration of pyridine.
Q1: Why is the nitration of a pyridine ring so much more difficult than nitrating benzene?
The nitration of pyridine is inherently challenging due to the electronic properties of the heterocycle. There are two primary reasons for its low reactivity compared to benzene:
-
Electron-Deficient Ring System: The nitrogen atom in the pyridine ring is more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect, which deactivates the entire ring system towards electrophilic aromatic substitution (EAS).[1][2][3] This makes the pyridine ring a poor nucleophile, requiring harsh reaction conditions for nitration to proceed.[4][5]
-
Protonation Under Acidic Conditions: Standard nitration conditions involve a mixture of strong acids (e.g., HNO₃/H₂SO₄). The basic lone pair of electrons on the pyridine nitrogen readily accepts a proton from the acidic medium.[2] This forms a positively charged pyridinium ion, which is even more severely deactivated towards attack by an electrophile (the nitronium ion, NO₂⁺) than the neutral pyridine molecule.[2][6]
Q2: In cases of direct nitration, why is the 3-nitro isomer the predominant product?
When electrophilic substitution does occur, it preferentially happens at the 3-position (meta to the nitrogen). This regioselectivity is dictated by the stability of the cationic intermediate, known as the sigma complex or arenium ion, that forms during the reaction.[7][8]
-
Attack at C-2 or C-4 (ortho/para): If the electrophile attacks at the 2- or 4-position, one of the resulting resonance structures places the positive charge directly on the highly electronegative nitrogen atom.[8][9] This is an extremely unstable and energetically unfavorable arrangement.[10]
-
Attack at C-3 (meta): When the electrophile attacks at the 3-position, the positive charge in the sigma complex is delocalized over three carbon atoms (C-2, C-4, and C-6). Crucially, the positive charge is never placed on the electronegative nitrogen atom.[7][11] This results in a more stable intermediate, making the pathway to 3-substitution kinetically favored.
The diagram below illustrates the instability of the intermediate formed from C-4 attack compared to the more stable intermediate from C-3 attack.
Caption: C-3 vs. C-4 Attack in Pyridine Nitration.
Troubleshooting Guides & Optimization Strategies
This section provides solutions to specific experimental problems, helping you to achieve your desired nitropyridine isomer with improved yields and selectivity.
Q3: How can I selectively synthesize 4-nitropyridine with a good yield?
Direct nitration is not a viable route to 4-nitropyridine due to the electronic factors discussed in Q2. The most reliable and widely used strategy is to proceed via the pyridine-N-oxide intermediate .[4][12]
Causality: The N-oxide functionality transforms the electronic nature of the pyridine ring. The oxygen atom can donate electron density back into the ring via resonance, which activates the ring towards EAS. This donation is most effective at the 4-position (para), making it the primary site of electrophilic attack. The N-oxide group can be easily removed after nitration to yield the target 4-nitropyridine.
Experimental Protocol 1: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide [4][13]
Step 1: Oxidation of Pyridine to Pyridine-N-Oxide
-
Methodology: This can be achieved using various oxidizing agents, such as peracetic acid or m-CPBA. A common lab-scale procedure involves peracetic acid.[12]
-
Procedure: In a fume hood, add 40% peracetic acid dropwise to pyridine while maintaining the temperature around 85°C. After the addition, allow the mixture to cool. The acetic acid is then removed under vacuum, and the resulting pyridine N-oxide is purified by distillation.[12]
-
Safety Note: Reactions with peracids are potentially explosive. Use a safety shield and ensure proper temperature control.
Step 2: Nitration of Pyridine-N-Oxide
-
Methodology: The activated N-oxide is nitrated using a standard nitrating mixture.
-
Procedure:
-
Prepare the nitrating acid by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath. Allow the mixture to warm to 20°C.[13]
-
In a separate three-neck flask, heat pyridine-N-oxide to 60°C.[13]
-
Add the nitrating acid dropwise to the heated pyridine-N-oxide.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[4][13]
-
Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the yellow 4-nitropyridine-N-oxide solid.[4][13]
-
Collect the solid by filtration.
-
Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide
-
Methodology: The N-oxide is typically removed by reduction, for example, using phosphorus trichloride (PCl₃).
-
Procedure: Dissolve the 4-nitropyridine-N-oxide in a solvent like chloroform and add PCl₃ dropwise while cooling. After the reaction is complete, the mixture is worked up to isolate the final 4-nitropyridine product.
Caption: Workflow for the Synthesis of 4-Nitropyridine.
Q4: How do existing substituents on the ring affect regioselectivity?
Substituents play a critical role and their directing effects must be considered alongside the inherent meta-directing nature of the pyridine nitrogen.[4]
-
Activating Groups (Electron-Donating Groups - EDGs): Groups like alkyl (-R), amino (-NH₂), and alkoxy (-OR) activate the ring and are ortho/para directors.[14][15] Their presence makes nitration easier but can increase the risk of over-nitration. The final position of the nitro group is a synergistic or competitive outcome of the directing effects of the substituent and the ring nitrogen.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂), cyano (-CN), and acyl (-COR) are meta directors and further deactivate the ring.[14][15] Nitrating a pyridine ring that already contains an EWG requires extremely harsh conditions.
| Substituent Type | Examples | Effect on Reactivity | Directing Influence | Typical Outcome on Pyridine Nitration |
| Strongly Activating | -NH₂, -OH, -OR | Greatly Increases | Ortho, Para | Nitration is facilitated. Position is strongly influenced by the activating group, often overriding the N-atom's meta-direction. High risk of over-nitration. |
| Moderately Activating | -Alkyl, -Aryl | Increases | Ortho, Para | Reaction is easier than on unsubstituted pyridine. Regioselectivity is a mix of directing effects. |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases | Ortho, Para | Although deactivating, they direct ortho/para. The reaction is slower, but selectivity can be achieved. |
| Strongly Deactivating | -NO₂, -CN, -SO₃H, -COR | Greatly Decreases | Meta | Reaction is extremely difficult. The incoming nitro group will be directed meta to both the ring nitrogen and the existing EWG. |
Q5: I'm getting significant dinitration. How can I improve the yield of my mono-nitrated product?
Over-nitration is a common problem, especially when dealing with pyridines that contain activating substituents. To favor mono-nitration, you must carefully control the reaction kinetics.[4]
Experimental Protocol 2: General Method for Minimizing Over-Nitration [4]
-
Control Reaction Temperature: Lowering the temperature decreases the overall reaction rate, providing a larger kinetic window to stop the reaction after the first nitration and before the second one begins. Start the reaction at 0°C or even lower.
-
Limit the Nitrating Agent: Use a stoichiometric amount, or only a slight excess (e.g., 1.05-1.1 equivalents), of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution using an addition funnel. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-nitrated product.
-
Vigilant Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress frequently by taking small aliquots and analyzing them with techniques like Thin-Layer Chromatography (TLC) or GC-MS. Quench the reaction as soon as the consumption of starting material slows and the desired product concentration is maximized.
Q6: Are there modern strategies for meta-nitration that offer milder conditions and better functional group tolerance?
Yes. While direct electrophilic nitration is the classic approach for 3-nitration, it often requires harsh conditions that are incompatible with sensitive functional groups. A more recent and powerful approach is the dearomatization-rearomatization strategy .[16]
This method avoids the highly deactivated pyridinium intermediate. It typically involves an initial reaction to temporarily break the aromaticity of the pyridine ring, followed by a regioselective radical nitration, and a final step to restore the aromaticity. This process can be performed under much milder, catalyst-free conditions and has been successfully applied to the late-stage nitration of complex drug molecules.[16] This strategy provides a valuable platform for accessing meta-nitrated pyridines that are difficult to synthesize using traditional methods.[16]
References
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Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
reaction mechanism: electrophilic attack on pyridine 3rd. Filo. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
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Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]
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Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Quora. Available at: [Link]
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Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]
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Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. Available at: [Link]
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Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]
-
Why nitration of pyridine is difficult?. Brainly.in. Available at: [Link]
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1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. Available at: [Link]
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Which position does Electrophilic aromatic substitution of Pyridine favour at?. Quora. Available at: [Link]
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Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. RSC Publishing. Available at: [Link]
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13.2.2.5 Activation/Deactivation. Chemistry LibreTexts. Available at: [Link]
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EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
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Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Available at: [Link]
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Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Scribd. Available at: [Link]
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Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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Alternative solvents and bases for cross-coupling reactions involving N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the challenging substrate, N-Benzyl-5-bromo-3-nitropyridin-2-amine. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to solve common experimental issues.
Understanding the Challenges: Why is this Substrate Difficult?
This compound is a valuable building block, but its structure presents a unique combination of challenges for palladium-catalyzed cross-coupling reactions.[1][2]
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing nitro group significantly deactivates the pyridine ring. While this can facilitate the initial oxidative addition of the C-Br bond to the palladium catalyst, it can also slow down other steps in the catalytic cycle.[3] For Suzuki reactions, the transmetalation step with the electron-deficient heteroaryl boron derivative can be particularly slow.[4]
-
Catalyst Inhibition: The pyridine nitrogen and the adjacent amino group can act as ligands, coordinating to the palladium center and potentially leading to catalyst inhibition or deactivation.[5]
-
Steric Hindrance: The N-benzyl group introduces steric bulk near the reactive site, which can hinder the approach of coupling partners and ligands to the metal center.[6][7]
-
Substrate Stability: The nitro group can make the substrate sensitive to certain reaction conditions, particularly strongly basic or highly nucleophilic environments, leading to decomposition or unwanted side reactions.[8]
This guide will provide strategies to overcome these specific hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm starting a Suzuki-Miyaura coupling with this compound. What are the best initial conditions to try?
For a challenging substrate like this, starting with robust and well-established conditions is key. The choice of catalyst, ligand, base, and solvent are all critical for success.
A reliable starting point would be to use a bulky, electron-rich phosphine ligand, which is known to be effective for coupling electron-deficient heteroaryl halides.[5][6] A strong inorganic base is often required to promote the transmetalation step, which can be the rate-limiting step for this type of substrate.[4][5]
Recommended Starting Protocol:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: XPhos or SPhos (Ligand:Pd ratio of 2:1 to 4:1)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents), finely ground and anhydrous.[5][9]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or 2-MeTHF, often with a small amount of water (e.g., 10:1 ratio).[10][11]
-
Temperature: 80-110 °C
-
Atmosphere: Strictly inert (Argon or Nitrogen). Thoroughly degas all solvents.[5]
The causality here is that bulky biarylphosphine ligands (like XPhos) accelerate both oxidative addition and the difficult reductive elimination step, while also stabilizing the active Pd(0) species.[6] The use of a strong base like K₃PO₄ is crucial for activating the boronic acid/ester for transmetalation.[5]
Q2: My Suzuki reaction failed. I see only starting material. What should I do next?
A failed reaction with complete recovery of starting material usually points to an issue with catalyst activation or a stalled catalytic cycle. Below is a logical workflow to diagnose and solve the problem.
A common culprit is the presence of oxygen, which deactivates the Pd(0) catalyst.[5] Another frequent issue is water contamination, which can lead to protodeboronation of the boronic acid coupling partner, effectively removing it from the reaction.[5]
Q3: For a Buchwald-Hartwig amination, my substrate seems to decompose with strong bases like NaOtBu. What are my alternatives?
The nitro group on your substrate makes it sensitive to strong alkoxide bases. Using weaker, non-nucleophilic bases is an excellent strategy to improve functional group tolerance.[12]
| Base Type | Recommended Bases | pKaH (approx.) | Solvent Compatibility | Key Considerations |
| Strong Alkoxides | NaOtBu, KOtBu, LHMDS | 19 | Toluene, Dioxane, THF | High reactivity, but can cause substrate decomposition.[12] |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | 10 | Dioxane, Toluene, DMF | Good solubility (especially Cs₂CO₃) and milder conditions. Often require higher temperatures.[12][13] |
| Inorganic Phosphates | K₃PO₄ | 12 | Dioxane, Toluene | Anhydrous, finely ground base is critical. Often a good balance of reactivity and mildness.[12] |
| Organic Bases | DBU, MTBD | 12-13 | Most organic solvents | Soluble, allowing for homogeneous reaction conditions. Sometimes less efficient but good for base-sensitive substrates.[12][14] Can be used in microwave reactions.[12] |
Recommendation: Start by replacing NaOtBu with K₃PO₄ or Cs₂CO₃ . These bases are generally well-tolerated and effective.[9][12] Ensure they are anhydrous and finely powdered to maximize surface area and reactivity. If decomposition is still an issue, a soluble organic base like DBU could be explored, potentially requiring a higher reaction temperature or longer reaction time.[15]
Q4: I'm attempting a Sonogashira coupling, but my yields are low. How can I optimize the reaction?
Low yields in Sonogashira couplings of heteroaryl halides are often due to inefficient catalysis or side reactions. The classic Sonogashira reaction uses both palladium and a copper(I) co-catalyst.[16][17]
Key Optimization Strategies:
-
Go Copper-Free: For complex substrates, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling) and other side reactions. A copper-free Sonogashira is often a cleaner alternative.[18] This typically requires a more robust ligand and a suitable amine base that can also act as a solvent.
-
Base Selection: The amine base is critical. It not only neutralizes the HX byproduct but also participates in the catalytic cycle.[19] Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[19][20] Using the base as a co-solvent can be beneficial.
-
Ligand Choice: If using a standard catalyst like Pd(PPh₃)₄ is not effective, switch to a system with a more electron-rich and bulky ligand, similar to those used in Suzuki couplings. For instance, a Pd(OAc)₂/XPhos system can be highly effective.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.[16][20]
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields by overcoming high activation barriers.[21][22]
| Parameter | Standard Conditions | Alternative/Optimized Conditions | Rationale for Change |
| Catalyst | Pd(PPh₃)₄, CuI | Pd(OAc)₂/XPhos, PdCl₂(PPh₃)₂ | Bulky ligands for improved activity; Copper-free to reduce side reactions.[18] |
| Base | Et₃N | i-Pr₂NH, Piperidine, n-BuNH₂ | More effective bases can accelerate the deprotonation of the alkyne.[18] |
| Solvent | DMF, THF | Toluene, Dioxane | Match solvent to temperature requirements and substrate solubility. |
| Temperature | Room Temp to 80 °C | 100-150 °C (Microwave) | Overcome high activation energy for difficult couplings.[22] |
Q5: Are there any "green" solvent alternatives I can use for these cross-coupling reactions?
Yes, the field of green chemistry has made significant strides in replacing hazardous solvents like dioxane and DMF.[23][24] For palladium-catalyzed cross-couplings, several more environmentally benign alternatives have proven effective.
-
Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent, higher-boiling alternatives to THF and dioxane.[25] 2-MeTHF, in particular, has shown superior performance in some Suzuki reactions.[10]
-
Esters & Carbonates: Solvents like ethyl acetate (EtOAc) and dimethyl carbonate (DMC) can be effective, though they may require screening for compatibility with your specific reaction.
-
Water: With the right surfactant or phase-transfer catalyst (like TBAB), many cross-coupling reactions can be run in water, which is the greenest solvent.[24][26] This often involves using water-soluble ligands like TPPTS.[24]
-
Bio-derived Solvents: Dimethylisosorbide (DMI) has been identified as a promising bio-derived solvent for Pd-catalyzed cross-coupling reactions.
When switching to a green solvent, you may need to re-optimize the base and temperature, as solubility and reaction kinetics can change significantly.
Experimental Protocol Example: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
XPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (3.0 eq, anhydrous, finely ground)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe (a typical solvent ratio is 10:1 dioxane:water).[11] The final concentration should be around 0.1-0.2 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
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Tolomei, A., et al. "Greening cross coupling reactions by using sustainable solvents/bases blends." ACS Green Chemistry & Engineering Conference Posters. [Link]
-
"Greener Approaches to Cross-Coupling." Royal Society of Chemistry Books. [Link]
-
"Buchwald–Hartwig amination." Wikipedia. [Link]
-
Lipshutz, B. H., et al. "Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature." National Center for Biotechnology Information. [Link]
-
"Palladium catalyzed Suzuki cross-coupling in various green solvents." ResearchGate. [Link]
-
"Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions." MDPI. [Link]
-
"Suzuki coupling help." Reddit. [Link]
-
"Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides." Royal Society of Chemistry Publishing. [Link]
-
"Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates." PubMed. [Link]
-
"Diagnosing issues with a failed Suzuki coupling?" Reddit. [Link]
-
"Microwave-assisted solvent- and ligand-free copper-catalysed cross-coupling between halopyridines and nitrogen nucleophiles." Royal Society of Chemistry Publishing. [Link]
-
"Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions." MDPI. [Link]
-
"Role of the base in Buchwald-Hartwig amination." PubMed. [Link]
-
"Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation)." ChemRxiv. [Link]
-
"Use of base metals in Buchwald-Hartwig coupling." WordPress. [Link]
-
"What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?" ResearchGate. [Link]
-
"The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." ACS Publications. [Link]
-
"A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society. [Link]
-
"Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." National Center for Biotechnology Information. [Link]
-
"Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." SCIRP. [Link]
-
"The Role of the Base in Buchwald-Hartwig Amination." ResearchGate. [Link]
-
"Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." SpringerLink. [Link]
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"Sonogashira Coupling." NROChemistry. [Link]
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"Cross-Coupling Reactions of Nitroarenes." PubMed. [Link]
-
"A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie. [Link]
-
"Sonogashira coupling." Wikipedia. [Link]
-
"Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." National Center for Biotechnology Information. [Link]
-
"Sonogashira Coupling." Organic Chemistry Portal. [Link]
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"Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture." PubMed Central. [Link]
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"Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research. [Link]
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"Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." ResearchGate. [Link]
-
"Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. [Link]
-
"Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry. [Link]
-
"Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." National Center for Biotechnology Information. [Link]
-
"Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions." Catalysis Science & Technology. [Link]
-
"Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." MDPI. [Link]
-
"Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications." Medium. [Link]
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Technical Support Center: Effective Work-up Procedures for Reactions with N-Benzyl-5-bromo-3-nitropyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective work-up of reactions involving N-Benzyl-5-bromo-3-nitropyridin-2-amine. The unique combination of a pyridine ring, a nitro group, a bromine atom, and a benzyl protecting group presents specific challenges during reaction work-up and product isolation. This document is designed to provide both procedural guidance and the underlying chemical principles to navigate these complexities successfully.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Before delving into work-up procedures, it is crucial to understand the properties of this compound that influence its behavior during extraction and purification.
| Property | Implication for Work-up |
| Pyridine Nitrogen | The lone pair on the pyridine nitrogen can be protonated in acidic conditions, increasing the compound's solubility in the aqueous layer.[1] Conversely, in neutral or basic conditions, the compound will be more soluble in organic solvents. |
| Nitro Group | The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient.[2] This can influence the compound's polarity and its susceptibility to certain reagents. Aromatic nitro compounds can sometimes form colored byproducts.[3] |
| Bromo Substituent | The bromine atom increases the molecular weight and can participate in downstream reactions like palladium-catalyzed cross-couplings.[4] Its presence doesn't significantly alter the fundamental work-up considerations but is a key functionality to preserve. |
| N-Benzyl Group | This is a common protecting group for amines.[5] It is generally stable to a range of conditions but can be cleaved under specific reductive (e.g., hydrogenolysis) or oxidative conditions.[5][6][7][8][9] Care must be taken to avoid unintended deprotection during work-up. |
| Amine Functionality | The secondary amine is part of the core structure and contributes to the molecule's overall polarity and hydrogen bonding capabilities. |
Safety First: Handling Nitropyridine Derivatives
Nitropyridine derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12][13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][12][14]
Section 2: General Work-up Workflow & Decision Making
The following diagram outlines a general workflow for the work-up of reactions involving this compound. Subsequent sections will address specific troubleshooting points within this workflow.
Caption: General experimental workflow for reaction work-up.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions with this compound in a question-and-answer format.
Reaction Quenching & Initial Extraction
Q1: My reaction was performed in a polar aprotic solvent like DMF or DMSO. How should I begin the work-up?
A1: Direct extraction with these solvents is problematic as they are miscible with both water and many organic solvents.
-
Primary Method: Dilute the reaction mixture with a large volume of water and then extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane. This will partition your product into the organic layer while the DMF or DMSO will preferentially remain in the aqueous phase. Multiple extractions of the aqueous layer are recommended to maximize product recovery.
-
Causality: The principle here is partitioning. By creating a large aqueous phase, you shift the equilibrium for the polar aprotic solvent to remain in the water, allowing for effective extraction of your less polar product into the organic solvent.
Q2: I've added water to my reaction mixture, and an insoluble solid or "goo" has precipitated at the interface of the organic and aqueous layers. What should I do?
A2: This is a common issue, especially with crude reaction mixtures.[15][16]
-
Step 1: Filtration. If the precipitate is a well-defined solid, you can attempt to isolate it by filtering the entire biphasic mixture through a Büchner funnel. The solid can then be washed with water and the appropriate organic solvent and analyzed separately. The filtrate can proceed to the standard liquid-liquid extraction.
-
Step 2: Dissolution. If the precipitate is oily or intractable, try adding more of the primary organic extraction solvent (e.g., ethyl acetate) and/or a co-solvent like THF to dissolve it.[17] Gentle warming may also help. Once dissolved, you can proceed with the aqueous washes. Be aware that adding THF may increase the solubility of your compound in the aqueous layer, so additional back-extraction of the aqueous phase is advisable.
-
Step 3: "Wash it out". If the goo is likely an inorganic salt, continue washing with water until it dissolves.[15] Then, use a drying agent to remove any remaining insoluble material.[15]
Q3: An emulsion has formed during my extraction, and the layers won't separate. How can I break it?
A3: Emulsions are common when working with complex mixtures. Here are several techniques to try, from simplest to more involved:
-
Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine: Add a saturated solution of sodium chloride (brine).[16] This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.[18]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Dilution: Dilute the organic layer significantly (5-10 times the volume) with your extraction solvent.[16]
Aqueous Washes & pH Adjustments
Q4: I've lost my product! After extraction, my organic layer has very little of my desired compound. Where did it go?
A4: The most likely culprit is the solubility of your compound in the aqueous layer, especially if acidic conditions were present during the work-up.[19]
-
The Pyridine Problem: The pyridine nitrogen in your molecule is basic and can be protonated by acidic reagents or byproducts, forming a salt that is soluble in water.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Do not discard your aqueous washes until you have confirmed the location of your product. Take a small sample of the aqueous layer, basify it with a solution like saturated sodium bicarbonate, and then extract it with an organic solvent. Run a TLC of this extract to see if your product is present.
-
pH Adjustment: If your product is in the aqueous layer, basify the entire aqueous phase to a pH of 8-9 and then re-extract with your organic solvent.
-
-
Preventative Measures: During the work-up, ensure the aqueous layer is neutral or slightly basic before extraction. A wash with a mild base like saturated sodium bicarbonate solution is often a good practice.
Q5: When I add sodium bicarbonate solution to neutralize my reaction, it fizzes violently and foams out of the separatory funnel. How can I prevent this?
A5: This is a classic acid-base reaction releasing carbon dioxide gas.[15]
-
Controlled Addition: Add the bicarbonate solution slowly and in small portions, especially at the beginning.
-
Venting: Swirl the separatory funnel gently at first, and vent frequently by inverting the funnel and opening the stopcock. Do not shake vigorously until the initial gas evolution has subsided.[15]
-
Alternative Method: Perform the neutralization in an Erlenmeyer flask with vigorous stirring before transferring to the separatory funnel. This allows for safe degassing.[15]
Specific Scenarios: Post Cross-Coupling Reactions
This compound is a common substrate for palladium-catalyzed cross-coupling reactions such as Suzuki[20][21][22][23][24] or Buchwald-Hartwig aminations.[25][26][27][28][29] These reactions introduce specific work-up challenges.
Q6: How do I remove residual palladium catalyst and ligands (e.g., phosphines) after a cross-coupling reaction?
A6:
-
Palladium: Palladium residues often appear as a black precipitate (palladium black). This can usually be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous work-up.
-
Phosphine Ligands and Oxides: Triphenylphosphine oxide, a common byproduct, can be challenging to remove.
-
Silica Plug: A quick filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), can remove a significant portion of the polar phosphine oxide.[16]
-
Acid Wash: Some phosphine ligands can be removed with a dilute acid wash (e.g., 1M HCl), but be mindful of the potential to protonate your pyridine product (see Q4). If an acid wash is used, it must be followed by a base wash to neutralize the organic layer.
-
Q7: After my Suzuki coupling, how do I remove boronic acid byproducts?
A7:
-
Aqueous Base Wash: A wash with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) can help to deprotonate and solubilize unreacted boronic acid and its byproducts, pulling them into the aqueous layer.
-
Methanol Co-evaporation: Boronic acids can sometimes be removed by repeatedly dissolving the crude product in methanol and concentrating it on a rotary evaporator. This process forms the volatile trimethyl borate.[16]
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- 28. youtube.com [youtube.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Technical Guide to the Suzuki Coupling of N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Comparative Analysis with Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth technical comparison of N-Benzyl-5-bromo-3-nitropyridin-2-amine with other aryl halides in the context of Suzuki coupling. By dissecting the electronic and steric factors that govern reactivity, this document aims to equip researchers with the insights needed for rational catalyst selection and reaction optimization.
The Unique Profile of this compound in Suzuki Coupling
This compound is a highly functionalized heteroaryl halide, presenting a unique combination of electronic and steric features that influence its performance in Suzuki coupling reactions.
-
Electronic Effects : The pyridine ring is inherently electron-deficient. This is further amplified by the presence of a strong electron-withdrawing nitro group (-NO₂). This pronounced electron deficiency at the pyridine core generally enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] Conversely, the amino group (-NH₂) is electron-donating, creating a "push-pull" electronic environment. This electronic interplay can modulate the reactivity of the C-Br bond.
-
Steric Hindrance : The N-benzyl group introduces significant steric bulk in the vicinity of the reactive center. This steric hindrance can impede the approach of the palladium catalyst, potentially slowing down the oxidative addition step.[3] The degree of this hindrance is a critical factor when selecting the appropriate palladium catalyst and ligand system.
Comparative Performance with Other Aryl Halides
To contextualize the reactivity of this compound, a comparison with other classes of aryl halides is instructive. The following analysis is based on established principles of Suzuki coupling and supported by experimental data from related systems.
Electron-Rich vs. Electron-Poor Aryl Halides
The electronic nature of the aryl halide profoundly impacts the rate of oxidative addition. Electron-poor aryl halides are generally more reactive than their electron-rich counterparts.
-
This compound (Electron-Poor) : The strong electron-withdrawing nitro group makes this substrate highly activated towards oxidative addition.
-
4-Bromoanisole (Electron-Rich) : The methoxy group is electron-donating, which can decrease the rate of oxidative addition compared to unsubstituted bromobenzene.
-
4-Bromonitrobenzene (Electron-Poor) : Similar to our target molecule, the nitro group activates the C-Br bond, leading to higher reactivity.
| Aryl Halide | Electronic Nature | Expected Reactivity | Representative Yield (%) | Reference |
| This compound | Strongly Electron-Poor | High | (Not directly reported, inferred) | N/A |
| 5-bromo-2-methylpyridin-3-amine | Electron-Poor | High | 70-85 | [4] |
| 4-Bromonitrobenzene | Strongly Electron-Poor | High | >95 | [5] |
| 3-Bromopyridine | Electron-Poor | Moderate-High | ~80-90 | [6] |
| 4-Bromoanisole | Electron-Rich | Moderate | ~74 | [7] |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature). The data presented is for comparative purposes and is drawn from reactions with phenylboronic acid or its derivatives under optimized conditions.
Steric Effects: The Role of Ortho-Substituents
Steric hindrance, particularly from substituents ortho to the halogen, can significantly diminish reaction rates and yields.
-
This compound : The N-benzyl group, while not directly ortho to the bromine, is in close proximity and can influence the approach of the catalyst.
-
2-Bromotoluene : The ortho-methyl group provides moderate steric hindrance.
-
1-Bromo-2,6-dimethylbenzene : The two ortho-methyl groups create substantial steric hindrance, often requiring specialized bulky ligands to achieve good yields.
The selection of a suitable ligand is crucial to overcome steric challenges. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the coupling of sterically demanding substrates.[3]
Causality Behind Experimental Choices
The successful execution of a Suzuki coupling with a complex substrate like this compound hinges on a rational selection of reaction parameters.
Catalyst and Ligand Selection
For electron-deficient and potentially sterically hindered heteroaryl halides, highly active palladium catalysts are required. While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, more challenging couplings often necessitate the use of catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps.
Choice of Base and Solvent
The base plays a crucial role in the transmetalation step, activating the boronic acid.[9] The choice of base is often interdependent with the solvent system. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be employed. Aprotic polar solvents like dioxane, THF, and DMF, often in combination with water, are frequently used.
Experimental Protocol: A Self-Validating System
The following is a representative protocol for the Suzuki coupling of an electron-deficient bromopyridine, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Degassing : Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure the removal of oxygen.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Inert Atmosphere : The rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Purity : The use of pure, dry reagents and solvents is essential for reproducible results.
-
Monitoring : Regular monitoring of the reaction ensures that it is proceeding as expected and allows for timely quenching to prevent byproduct formation.
-
Characterization : The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Structural Comparison of Aryl Halides
Caption: Structures of compared aryl halides for Suzuki coupling.
Conclusion
This compound is a highly activated substrate for Suzuki-Miyaura coupling due to the strong electron-withdrawing nature of the nitro-substituted pyridine ring. However, the presence of the bulky N-benzyl group introduces a steric challenge that must be addressed through the careful selection of a catalyst system, typically one featuring bulky, electron-rich ligands. Its reactivity is expected to be comparable to or greater than other electron-poor heteroaryl bromides, provided that steric hindrance is effectively overcome. This guide provides a framework for understanding the key variables at play and serves as a starting point for the development of robust and efficient coupling protocols for this and structurally related molecules.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Corbet, J. P., & Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]
-
Molander, G. A., & Canturk, B. Suzuki− Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 2009 , 11(11), 2297-2300. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]
-
Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 205. [Link]
-
Thomas, A. A., & Denmark, S. E. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7(9), 5734-5749. [Link]
-
Lubaev, A. E., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 , 14(40), 28839-28844. [Link]
-
Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
-
Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid... [Link]
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
-
Yin, J., & Liebscher, J. Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107(1), 133-173. [Link]
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine for the Modern Research Laboratory
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. N-Benzyl-5-bromo-3-nitropyridin-2-amine is a key building block, valued for its trifunctionalized pyridine core that allows for diverse subsequent chemical modifications. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each pathway's merits and drawbacks. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions for their specific research and development needs.
Introduction to the Target Molecule
This compound possesses a unique arrangement of substituents that makes it a versatile intermediate. The nucleophilic secondary amine, the synthetically malleable bromine atom, and the electron-withdrawing nitro group provide orthogonal handles for a variety of chemical transformations. This guide will explore the traditional multi-step synthesis, which remains a common approach, alongside alternative strategies that may offer advantages in terms of efficiency, scalability, or environmental impact.
Traditional Multi-Step Synthesis: A Well-Trod Path
The most established route to this compound is a three-step sequence commencing with the commercially available 2-aminopyridine. This pathway is characterized by its reliance on classical, well-understood reactions, making it a reliable choice for many laboratories.
Caption: The traditional three-step synthesis of this compound.
Step 1: Bromination of 2-Aminopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the amino group at the 3-position, bromination predominantly occurs at the 5-position.
Comparison of Bromination Protocols
| Method | Brominating Agent | Solvent | Typical Yield | Advantages | Disadvantages |
| Method 1A | Bromine (Br₂) | Acetic Acid | 66.5%[1] | Cost-effective | Use of hazardous liquid bromine |
| Method 1B | N-Bromosuccinimide (NBS) | Acetone | 95%[2] | High yield, easier to handle | Higher reagent cost |
| Method 1C | Phenyltrimethylammonium Tribromide | Chloroform | 75-81%[3] | Good yield, solid reagent | Use of chlorinated solvent |
Experimental Protocol: Method 1B - Bromination with NBS
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C.[2]
-
Stir the mixture for an additional 30 minutes at the same temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[2]
Step 2: Nitration of 2-Amino-5-bromopyridine
The subsequent nitration of 2-amino-5-bromopyridine is a critical step that introduces the nitro group at the 3-position. The reaction is typically carried out in a mixture of concentrated sulfuric and nitric acids at low temperatures to control the regioselectivity and prevent side reactions.[4][5]
Experimental Protocol: Nitration
-
In a flask equipped with a stirrer and a thermometer, cool 500 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mole) to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Add 95% nitric acid (26 mL, 0.57 mole) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto 5 L of ice.
-
Neutralize the solution with 40% sodium hydroxide solution.
-
Collect the precipitated 2-amino-5-bromo-3-nitropyridine by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethyl methyl ketone.[6]
Step 3: N-Benzylation of 2-Amino-5-bromo-3-nitropyridine
The final step is the N-benzylation of the amino group. This can be achieved through several methods, with the choice often depending on the desired scale, available reagents, and tolerance for different reaction conditions.
Comparison of N-Benzylation Protocols
| Method | Reagents | Solvent | Key Features |
| Method 3A: Classical N-Alkylation | Benzyl bromide, Base (e.g., K₂CO₃, NaH) | DMF, THF | Straightforward, but can lead to over-alkylation. |
| Method 3B: Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH₄, NaBH₃CN) | Methanol, THF | Milder conditions, avoids halide reagents.[7][8] |
| Method 3C: Alcohol-Mediated (Proposed) | Benzyl alcohol, Lewis Acid (e.g., Yb(OTf)₃) or T3P® | Toluene, Dioxane | Utilizes a more benign alkylating agent.[9][10] |
Experimental Protocol: Method 3A - Classical N-Alkylation (Proposed)
To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to 60-80°C. Monitor the reaction by TLC. Upon completion, cool the reaction, pour into water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Alternative Synthetic Routes: Towards Greater Efficiency
While the traditional multi-step synthesis is robust, alternative strategies that offer improved atom economy, reduced step count, or milder reaction conditions are highly desirable in a modern research context.
Alternative Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This approach could potentially be applied to the synthesis of this compound by coupling benzylamine with a suitable dihalo-nitropyridine precursor, such as 2,5-dibromo-3-nitropyridine.
Caption: Proposed Buchwald-Hartwig amination route.
Advantages:
-
Convergent Synthesis: This one-step coupling can be more efficient than a multi-step linear synthesis.
-
Broad Substrate Scope: The Buchwald-Hartwig reaction is known for its tolerance of a wide range of functional groups.
Challenges:
-
Precursor Synthesis: The synthesis of the 2,5-dibromo-3-nitropyridine precursor may be required.
-
Catalyst and Ligand Screening: Optimization of the palladium catalyst, phosphine ligand, and base is often necessary to achieve high yields, especially with electron-deficient substrates.[1]
Proposed Experimental Conditions: A mixture of 2,5-dibromo-3-nitropyridine (1.0 eq), benzylamine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) would be heated under an inert atmosphere until the reaction is complete.
Alternative Route 2: One-Pot Synthesis Strategies
The development of one-pot multicomponent reactions (MCRs) offers an attractive strategy for the rapid and efficient synthesis of complex molecules from simple precursors.[13] While a specific one-pot synthesis for this compound has not been extensively reported, related methodologies for the synthesis of substituted aminopyridines can be considered as a starting point for developing such a route.
Conceptual One-Pot Approach: A potential one-pot synthesis could involve the reaction of a suitable brominated and nitrated pyridine precursor with benzylamine, or the construction of the substituted pyridine ring in a single step from acyclic precursors. For instance, a reaction involving an enaminone, malononitrile, and benzylamine has been reported for the synthesis of 2-amino-3-cyanopyridine derivatives. Adapting such a strategy to incorporate the bromo and nitro functionalities would be a novel research direction.
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project.
-
For reliability and well-established procedures , the traditional multi-step synthesis is the recommended starting point. The bromination with NBS followed by nitration and classical N-alkylation offers a clear and reproducible pathway.
-
For projects where synthetic efficiency and convergence are critical , exploring the Buchwald-Hartwig amination is a worthwhile endeavor, provided that the necessary resources for catalyst and ligand screening are available.
-
For researchers interested in novel methodology development , the design of a one-pot synthesis presents an exciting opportunity to innovate in the field of heterocyclic chemistry.
This guide provides a solid foundation for the synthesis of this compound. It is our hope that the detailed protocols and comparative analysis will empower researchers to confidently select and execute the most appropriate synthetic strategy for their needs.
References
-
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
- CN104844671A - Preparation method of 2-amino-5-bromopyridine - Google P
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2014). Fine Chemical Intermediates. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]
-
Reductive Amination - Common Conditions. (n.d.). In Organic Chemistry. [Link]
-
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Angene. [Link]
-
Bouziane, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4465. [Link]
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One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. (2016). International Journal of ChemTech Research, 9(5), 710-716. [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2010). CORE. [Link]
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Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Autech. [Link]
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Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3673-3682. [Link]
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A Comparative Spectroscopic Guide to N-Benzyl-5-bromo-3-nitropyridin-2-amine: Elucidating Structure Through NMR, IR, and MS Analysis
This guide provides an in-depth spectroscopic characterization of N-Benzyl-5-bromo-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can construct a detailed and validated structural profile of the molecule. This document serves as a practical reference for researchers, offering not only spectral data interpretation but also a comparative analysis with structurally related compounds to highlight key spectroscopic features. The causality behind experimental choices and protocols is explained to ensure scientific integrity and reproducibility.
Introduction: The Importance of Multi-faceted Spectroscopic Analysis
Structural elucidation of novel organic compounds is the bedrock of chemical research and development. A single analytical technique rarely provides sufficient information for unambiguous structure determination. Therefore, a multi-pronged approach combining NMR, IR, and MS is the industry standard. Each technique probes different aspects of the molecule's constitution:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition and can reveal structural information through analysis of fragmentation patterns.
This guide will present and interpret the expected spectroscopic data for this compound. To provide a robust analytical context, this data will be compared with experimental data from its precursor, 2-Amino-5-bromo-3-nitropyridine , and a related analog, N-benzylaniline . This comparative approach demonstrates how subtle changes in molecular structure manifest in the spectral output.
Predicted and Comparative Spectroscopic Data
Due to the specific nature of this compound, publicly available experimental spectra are scarce. The following sections present a combination of published data for analogs and expertly predicted data for the target compound, grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Comparative Analysis:
-
2-Amino-5-bromo-3-nitropyridine: The spectrum for this precursor is simpler, showing two doublets for the pyridine ring protons and a broad singlet for the -NH₂ protons.
-
This compound (Predicted): The introduction of the benzyl group introduces significant changes. We expect to see signals for the five protons of the phenyl ring, a signal for the methylene (-CH₂-) bridge, and a signal for the remaining N-H proton. The pyridine protons will be shifted due to the electronic influence of the benzylamino group. The N-H proton signal is expected to be a triplet due to coupling with the adjacent methylene protons.
-
N-benzylaniline: This compound provides a reference for the typical chemical shifts of a benzyl group attached to a nitrogen atom on an aromatic ring.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | Benzyl-CH₂ (δ, ppm) | Phenyl-H (δ, ppm) | NH/NH₂ (δ, ppm) |
| 2-Amino-5-bromo-3-nitropyridine[2] | 8.55 (d) | 8.20 (d) | — | — | ~6.5 (br s) |
| This compound (Pred.) | ~8.6 (d) | ~8.3 (d) | ~4.6 (d) | ~7.2-7.4 (m) | ~8.9 (t) |
| N-benzylaniline[3] | — | — | 4.32 (s) | 7.15-7.37 (m) | ~4.0 (br s) |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Comparative Analysis:
-
2-Amino-5-bromo-3-nitropyridine: The spectrum shows five distinct signals for the pyridine carbons.[4]
-
This compound (Predicted): We predict a total of 12 signals: 5 for the substituted pyridine ring, 1 for the methylene carbon, and 6 for the benzyl ring carbons (though some phenyl carbons may overlap). The pyridine carbon signals will be shifted compared to the precursor due to the N-benzylation.
-
N-benzyl-N-(4-chloro-benzyl)-aniline: While not a perfect match, the data for this more complex molecule gives an indication of the chemical shifts for N-benzyl carbons in a substituted aromatic system.[3]
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Compound | Pyridine C (δ, ppm) | Benzyl-CH₂ (δ, ppm) | Phenyl C (δ, ppm) |
| 2-Amino-5-bromo-3-nitropyridine[4] | 155.1, 149.8, 141.2, 128.9, 108.4 | — | — |
| This compound (Pred.) | ~157, ~152, ~140, ~130, ~110 | ~48 | ~138 (ipso), ~129, ~128, ~127 |
| N-benzyl-N-(4-chloro-benzyl)-aniline[3] | — | 54.5 | 149.1, 138.5, 132.8, 129.1, 128.6, 127.8, 127.0, 112.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The comparison focuses on key vibrational modes.
Comparative Analysis:
-
2-Aminopyridine Derivatives: These compounds typically show characteristic N-H stretching bands in the range of 3300-3500 cm⁻¹ (often two bands for a primary amine) and an NH₂ scissoring vibration around 1620-1650 cm⁻¹.[5][6]
-
This compound (Predicted): We expect a single, sharp N-H stretch for the secondary amine around 3400 cm⁻¹. The powerful electron-withdrawing nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
5-Bromo-3-nitropyridine-2-carbonitrile: This related structure confirms the position of the NO₂ and C-Br vibrations.[7]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Range for Target Compound | Comparative Data (cm⁻¹) |
| N-H Stretch (secondary amine) | ~3400 (m) | 2-Aminopyridines: 3361-3365 (NH₂)[5] |
| C-H Stretch (aromatic) | 3100-3000 | N-benzylaniline: 3022[3] |
| C-H Stretch (aliphatic, CH₂) | 2950-2850 | N-benzylaniline: 2835[3] |
| C=C, C=N Stretch (aromatic) | 1600-1450 | 2-Aminopyridine: 1562[8] |
| NO₂ Stretch (asymmetric) | ~1530 (s) | 5-Bromo-3-nitropyridine-2-carbonitrile: ~1530[7] |
| NO₂ Stretch (symmetric) | ~1350 (s) | 5-Bromo-3-nitropyridine-2-carbonitrile: ~1350[7] |
| C-N Stretch | 1330-1260 | 2-Aminopyridine: 1328[6] |
| C-Br Stretch | ~650 | Characteristic region for C-Br bonds |
s = strong, m = medium
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer structural clues from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[9][10]
Comparative Analysis:
-
Molecular Ion: The most crucial piece of information is the mass of the molecular ion. For this compound (C₁₂H₁₀BrN₃O₂), the calculated molecular weight is approximately 307.00 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
-
Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] This means the mass spectrum will show two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 mass units (e.g., M⁺ and M+2⁺).[12]
-
Fragmentation (Predicted): Common fragmentation pathways under ESI-MS/MS or higher energy ionization could include:
-
Loss of the benzyl group (C₇H₇•), leading to a fragment at m/z ~216/218.
-
Loss of the nitro group (NO₂•), leading to a fragment at m/z ~261/263.
-
Cleavage of the C-Br bond, leading to a fragment at m/z ~228.
-
Formation of the tropylium cation (C₇H₇⁺) at m/z 91 is a very common fragment for benzyl-containing compounds.[13]
-
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Ion/Fragment | Predicted m/z | Comments |
| [M+H]⁺ | 308.0 / 310.0 | Protonated molecular ion. The 1:1 ratio of peaks confirms the presence of one bromine atom.[11][12] |
| [M-NO₂]⁺ | 262.0 / 264.0 | Loss of the nitro group. |
| [M-C₇H₇]⁺ | 217.0 / 219.0 | Loss of the benzyl radical, leaving the aminopyridine fragment. |
| [C₇H₇]⁺ | 91.1 | Tropylium ion, a hallmark of benzyl groups.[13] |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. These methodologies represent best practices in analytical chemistry.
NMR Sample Preparation
Accurate and clean sample preparation is critical for high-resolution NMR spectra.[14][15]
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR.[16][17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[17]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[18]
-
Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[15]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Caption: Workflow for NMR Spectroscopy.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid and liquid samples that requires minimal to no sample preparation.[19][20]
Protocol:
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface, ensuring complete coverage.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Data Acquisition: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
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A Comprehensive Guide to the 1H and 13C NMR Spectral Interpretation of N-Benzyl-5-bromo-3-nitropyridin-2-amine
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of N-Benzyl-5-bromo-3-nitropyridin-2-amine, a polysubstituted pyridine derivative. Our approach moves beyond a mere listing of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR signals.
The Molecular Architecture: A Sum of Electronic Effects
The structure of this compound is a fascinating interplay of electron-donating and electron-withdrawing groups on a pyridine core. Understanding these electronic effects is crucial for predicting and interpreting its NMR spectra.
-
Pyridine Core: A six-membered heteroaromatic ring with a nitrogen atom that is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene.[1][2]
-
2-Amino Group (-NHBn): The nitrogen atom of the amino group is electron-donating through resonance (mesomeric effect), which tends to shield the ortho and para positions.
-
3-Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and induction, causing significant deshielding of the ring protons and carbons, particularly at the ortho and para positions.
-
5-Bromo Group (-Br): Halogens are electron-withdrawing by induction but can be weakly electron-donating by resonance. The inductive effect typically dominates, leading to a net deshielding effect.[3]
-
N-Benzyl Group (-CH₂Ph): This group introduces a new set of proton and carbon signals and can influence the chemical environment of the parent molecule.
The following diagram illustrates the molecular structure with numbering for NMR assignment.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H4 | 8.5 - 9.0 | Doublet (d) | ~2.5 | Located between two strongly electron-withdrawing groups (NO₂ at C3 and Br at C5), leading to significant deshielding. Coupled to H6. |
| H6 | 8.0 - 8.5 | Doublet (d) | ~2.5 | Deshielded by the ring nitrogen and the adjacent bromo group. Coupled to H4. |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet (m) | - | Protons of the benzyl group's phenyl ring, typically appearing in the standard aromatic region.[4] |
| NH | 5.5 - 6.5 | Broad singlet (br s) | - | The chemical shift can be variable and the signal is often broad due to quadrupolar relaxation and chemical exchange. |
| CH₂ (Benzylic) | 4.5 - 5.0 | Doublet (d) | ~5-6 | Deshielded by the adjacent nitrogen and phenyl ring. Expected to show coupling to the NH proton, which may be broadened. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 155 - 160 | Attached to the electron-donating amino group, shifting it upfield relative to other carbons bonded to nitrogen in a more electron-deficient ring. |
| C3 | 135 - 140 | Attached to the strongly electron-withdrawing nitro group, causing a downfield shift. |
| C4 | 120 - 125 | Influenced by the deshielding effects of the adjacent nitro and bromo groups. |
| C5 | 110 - 115 | Attached to bromine, which has a moderate deshielding effect. |
| C6 | 145 - 150 | Deshielded by the adjacent ring nitrogen. |
| CH₂ (Benzylic) | 45 - 50 | A typical range for a benzylic carbon attached to a nitrogen atom. |
| C (Phenyl, ipso) | 138 - 142 | The carbon of the phenyl ring attached to the benzylic CH₂ group. |
| C (Phenyl, o, m, p) | 127 - 130 | Typical chemical shifts for the carbons of a monosubstituted benzene ring. |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₁₂H₁₀BrN₃O₂) and the presence of bromine (characteristic isotopic pattern).[5][6] | Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the N-H bond (stretching around 3300-3500 cm⁻¹), C-N bonds, aromatic C-H and C=C bonds, and the NO₂ group (strong asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹).[6] | Provides limited information about the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Provides unambiguous proof of structure, including bond lengths and angles. | Requires a suitable single crystal, which can be challenging to grow. |
The following workflow illustrates a typical process for structural elucidation using multiple techniques.
Caption: Workflow for the structural elucidation of a novel compound.
Experimental Protocols
5.1. NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
5.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Conclusion
The interpretation of the ¹H and ¹³C NMR spectra of this compound is a systematic process that relies on a fundamental understanding of how substituent electronic effects influence chemical shifts and coupling constants. By carefully analyzing the predicted spectra in conjunction with data from complementary techniques like mass spectrometry and IR spectroscopy, researchers can confidently elucidate the structure of this and other complex organic molecules. This guide provides a framework for such an analysis, emphasizing the importance of a logical, evidence-based approach to structural determination.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of N-Benzyl-5-bromo-3-nitropyridin-2-amine
Introduction: The Analytical Imperative in Modern Drug Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates and active pharmaceutical ingredients (APIs) must be characterized with the utmost precision to ensure safety, efficacy, and quality. N-Benzyl-5-bromo-3-nitropyridin-2-amine, a substituted pyridinamine, represents a class of compounds often used as a key building block in the synthesis of complex therapeutic agents. Its structure, featuring a halogen, a nitro group, and multiple aromatic rings, presents a unique analytical challenge. The unambiguous confirmation of its identity, the comprehensive profiling of related impurities, and the elucidation of potential degradation products are not merely procedural steps; they are fundamental to a successful development program and are mandated by global regulatory bodies.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on the strategic application of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to demonstrate why HRMS is the definitive tool for achieving unequivocal structural confirmation and impurity profiling, aligning with the stringent requirements of guidelines from the International Council for Harmonisation (ICH).[3][4][5]
Part 1: A Comparative Overview of Analytical Technologies
The choice of an analytical technique is dictated by the specific question being asked. For a molecule like this compound, the requirements range from simple purity checks to the complex identification of unknown, trace-level impurities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Often considered the workhorse of quality control, HPLC-UV is excellent for quantifying the main component and known, chromophoric impurities. Its robustness and cost-effectiveness make it ideal for routine batch release testing. However, its reliance on retention time and UV-Vis spectra for identification is a significant limitation. Co-eluting species can be missed, and without a reference standard, an unknown peak is simply a question mark, providing no structural information.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for analyzing volatile and semi-volatile compounds, such as residual solvents.[1][7] However, this compound, with a molecular weight over 300 Da and multiple polar functional groups, is not sufficiently volatile for direct GC analysis. Derivatization would be required, introducing additional sample preparation steps and the risk of creating artifacts.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS stands apart by providing a fundamental physical property of a molecule: its exact mass.[10][11] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the unambiguous determination of a compound's elemental formula.[11][12][13] When coupled with liquid chromatography (LC-HRMS), it combines the powerful separation of HPLC with the exquisite specificity of high-resolution mass analysis, making it the superior tool for comprehensive characterization and the identification of unknown impurities.[12][14][15]
Performance Attribute Comparison
| Attribute | HPLC-UV | GC-MS (for this analyte) | LC-HRMS |
| Specificity | Low to Moderate | High (with derivatization) | Very High / Unsurpassed |
| Sensitivity | Moderate | High | Very High |
| Identification of Unknowns | Not Possible | Possible (for volatile derivatives) | Excellent |
| Structural Elucidation | None | Limited (based on fragmentation) | Excellent (with MS/MS) |
| Quantitative Accuracy | Excellent (for knowns) | Good (with standards) | Good to Excellent |
| Suitability for Analyte | Good for Assay/Purity | Poor (non-volatile) | Excellent |
| Regulatory Compliance (Impurity ID) | Insufficient | Insufficient | Gold Standard |
Part 2: The HRMS Workflow for this compound
The power of HRMS lies not just in the instrument, but in a validated, systematic workflow. The objective is to generate data that is reliable, reproducible, and defensible. This process is a self-validating system, where each step confirms the findings of the previous one.
HRMS Experimental and Data Analysis Workflow
Caption: A comprehensive workflow for the HRMS analysis of this compound.
Detailed Experimental Protocol: LC-HRMS
This protocol is designed for a typical UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer. All procedures should be performed in accordance with established laboratory safety protocols.
1. Sample Preparation: a. Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL. b. For impurity analysis, prepare a more concentrated sample (e.g., 1 mg/mL) to ensure detection of trace components. c. Vortex the solution until the sample is fully dissolved. d. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. UPLC Method Parameters:
- Column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mm. Causality: A C18 column provides excellent retention and separation for moderately polar aromatic compounds.
- Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides a source of protons (H+) to facilitate positive mode electrospray ionization.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. HRMS Method Parameters (Positive ESI Mode):
- Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The amine functionalities on the pyridine ring are basic and readily accept a proton in the acidic mobile phase, forming a positive ion ([M+H]+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 400 °C.
- Acquisition Mode:
- Full Scan (MS1): Mass range 100-800 m/z, resolution > 30,000 FWHM. Causality: This allows for the detection of the parent ion and any related impurities while providing the high mass accuracy needed for elemental formula determination.
- Data-Dependent MS/MS (MS2): Acquire fragmentation spectra for the top 3 most intense ions from the full scan, using a collision energy ramp (e.g., 15-40 eV). Causality: MS/MS provides the structural fingerprint needed to confirm the identity and elucidate the structure of unknowns.
Part 3: Data Interpretation - A Self-Validating System
The true power of HRMS is revealed during data interpretation, where multiple orthogonal pieces of evidence converge to provide an unequivocal identification.
Analyte: this compound Elemental Formula: C₁₂H₁₀BrN₃O₂
1. Accurate Mass Measurement: The first step is to determine the theoretical exact mass of the protonated molecule ([M+H]⁺).
-
Theoretical Monoisotopic Mass ([M+H]⁺): 321.9984 Da An HRMS instrument should measure this mass with an error of less than 5 parts-per-million (ppm).[16] A low mass error drastically reduces the number of possible elemental formulas, often to a single, chemically plausible candidate.[10]
2. Isotopic Pattern Matching: The presence of a bromine atom provides a definitive confirmatory tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This creates a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by ~2 Da (the A+2 peak). Software algorithms compare the measured isotopic pattern to the theoretical pattern for the proposed formula, generating a match score. A high score provides extremely strong evidence for the presence of bromine.
Caption: A plausible MS/MS fragmentation pathway for this compound.
3. MS/MS Fragmentation Analysis: By fragmenting the parent ion, we generate a structural fingerprint. For this compound, characteristic fragments would include the loss of the nitro group (-NO₂, 46 Da) and the cleavage of the benzyl group, which can result in the stable tropylium ion (C₇H₇⁺, m/z 91.0548).[17] These fragments confirm the connectivity of the molecule's building blocks.
Part 4: Comparative Case Study - The Power of HRMS in Practice
Scenario: A batch of this compound is analyzed by both UPLC-UV and LC-HRMS. The batch is suspected to contain two process-related impurities:
-
Impurity A: An isomer, N-Benzyl-3-bromo-5-nitropyridin-2-amine.
-
Impurity B: A degradation product, N-Benzyl-5-bromo-pyridin-2,3-diamine (reduction of the nitro group).
UPLC-UV Results
| Peak | Retention Time (min) | Area % | UV λmax (nm) | Identification |
| 1 | 8.51 | 0.15% | 260, 350 | Unknown |
| 2 | 9.25 | 99.78% | 255, 380 | Main Compound / Possible Co-elution |
| 3 | 9.31 | 0.07% | 255, 380 | Unknown |
UPLC-UV Analysis: The chromatogram shows a large main peak with two very small impurities. Peak 3 is poorly resolved from the main peak. Without reference standards, it is impossible to identify any of the impurities. The isomeric impurity (A) is likely co-eluting or poorly resolved (Peak 3), and while Impurity B is detected (Peak 1), its structure cannot be determined.
LC-HRMS Results
| Compound | RT (min) | Experimental m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula | Key MS/MS Fragments (m/z) | Identification |
| Impurity B | 8.51 | 292.0239 | 292.0242 | -1.0 | C₁₂H₁₃BrN₃ | 201, 91 | N-Benzyl-5-bromo-pyridin-2,3-diamine |
| Main | 9.25 | 321.9982 | 321.9984 | -0.6 | C₁₂H₁₀BrN₃O₂ | 276, 231, 91 | This compound |
| Impurity A | 9.31 | 321.9983 | 321.9984 | -0.3 | C₁₂H₁₀BrN₃O₂ | 276, 231, 91 | N-Benzyl-3-bromo-5-nitropyridin-2-amine |
LC-HRMS Analysis: The HRMS data provides a wealth of information.
-
Unequivocal Confirmation: The main compound is confirmed by its accurate mass, matching isotopic pattern for one bromine atom, and characteristic MS/MS fragments.
-
Isomer Differentiation: Impurity A is clearly identified as an isomer, as it has the exact same elemental formula as the main compound but a slightly different retention time. While its fragmentation may be similar, the chromatographic separation is key.
-
Unknown Identification: Impurity B is confidently identified. Its accurate mass corresponds to the elemental formula C₁₂H₁₃BrN₃, which is consistent with the reduction of a nitro group (loss of O₂ and gain of H₂). The MS/MS data, showing the loss of the benzyl group, further supports this structural assignment.
Conclusion
For the comprehensive analysis of critical pharmaceutical intermediates like this compound, High-Resolution Mass Spectrometry is not just a superior technique; it is an essential one. While traditional methods like HPLC-UV have their place for routine quantitative analysis, they lack the specificity and discovery power required to meet modern regulatory and quality standards for impurity profiling.[2][14]
The HRMS workflow, combining high-performance liquid chromatography with accurate mass measurement, isotopic pattern matching, and MS/MS fragmentation, provides a multi-faceted, self-validating system for structural confirmation.[12][18] It empowers researchers and drug development professionals to move beyond simple detection to confident identification, ensuring the safety and quality of the final drug product. Adopting HRMS is a strategic investment in scientific integrity and regulatory success.
References
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HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]
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Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). IntechOpen. Retrieved January 17, 2026, from [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Retrieved January 17, 2026, from [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development, 9(2). Retrieved January 17, 2026, from [Link]
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Arrebola-Liébanas, F. J., et al. (n.d.). HRMS: Fundamentals and Basic Concepts. Applications in High Resolution Mass Spectrometry. Retrieved January 17, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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UPLC-ToF MS analysis. (2019). Universitat Politècnica de València. Retrieved January 17, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]
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Kind, T., et al. (2016). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-532. Retrieved January 17, 2026, from [Link]
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High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved January 17, 2026, from [Link]
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2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Retrieved January 17, 2026, from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Purity Assessment of N-Benzyl-5-bromo-3-nitropyridin-2-amine: HPLC vs. GC-MS
Introduction
N-Benzyl-5-bromo-3-nitropyridin-2-amine is a substituted pyridine derivative, a class of heterocyclic compounds pivotal in pharmaceutical research and development as key intermediates and building blocks for active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[3] The presence of even trace-level impurities can introduce toxicological risks, alter pharmacological activity, or compromise the chemical integrity of the API.[4]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in established scientific principles and regulatory expectations.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity and Quantification
For compounds like this compound, which are non-volatile and possess strong UV chromophores (nitro group, aromatic rings), Reversed-Phase HPLC (RP-HPLC) is unequivocally the primary method for purity determination and impurity profiling.[3][5] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[3]
Causality Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process designed to achieve optimal separation and quantification.
-
Stationary Phase Selection (The Column): An octadecylsilane (C18) column is the workhorse for separating moderately polar to non-polar compounds. The this compound molecule, with its benzyl and bromopyridine moieties, exhibits significant hydrophobic character, making it ideally suited for retention and separation on a C18 stationary phase.[5]
-
Mobile Phase Composition: A binary gradient system using water and acetonitrile is employed. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is necessary to elute potential impurities with a wide range of polarities and to ensure the main, more retained peak is eluted with a sharp, symmetrical shape.
-
Mobile Phase Modifier: The inclusion of 0.1% formic acid is critical. The target analyte contains a basic amine group on the pyridine ring, which can interact with residual acidic silanols on the silica-based C18 packing material. This interaction leads to poor peak shape (tailing). The acidic modifier protonates the silanols, minimizing this secondary interaction, and also ensures consistent protonation of the analyte, leading to sharp, reproducible peaks.[6]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is selected. The conjugated π-systems in the aromatic rings and the nitro group absorb UV radiation strongly. A wavelength of 254 nm is a common starting point for aromatic compounds, but scanning the UV spectrum of the analyte (e.g., from 200-400 nm) to find the wavelength of maximum absorbance (λ-max) is recommended for optimal sensitivity.
Experimental Protocol: RP-HPLC Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.[7][8]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 95 30.0 95 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined λ-max).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the Standard Solution five replicate times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main peak must be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[7] These checks verify the precision and peak integrity of the system.[9]
-
-
Procedure:
-
Inject the diluent (as a blank), followed by the replicate SST injections.
-
Once SST criteria are met, inject the Sample Solution.
-
Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Method Validation Pillars (ICH Q2(R1))
For use in a regulated environment, this method must be validated.[10][11] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible, respectively.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Orthogonal Technique
GC-MS is a highly sensitive technique best suited for volatile and thermally stable compounds.[5] For a semi-volatile molecule like this compound (M.W. 308.13 g/mol )[13], GC-MS serves as an excellent orthogonal (complementary) method. Its primary strengths lie in identifying and quantifying volatile impurities, such as residual solvents or volatile by-products, and providing structural confirmation of the main peak and any separated impurities via mass spectra.
Causality Behind the GC-MS Method Design
-
Thermal Stability Consideration: The primary challenge for this analyte is ensuring it does not degrade at the high temperatures of the GC inlet and column. The nitro group and the amine linkage can be susceptible to thermal degradation. Therefore, the method uses the lowest feasible temperatures and a rapid temperature ramp to minimize thermal stress.
-
Stationary Phase Selection (The Column): A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or Rxi-5Sil MS), is selected. This phase provides good resolving power for a wide range of semi-volatile compounds and is robust enough for MS applications.[14]
-
Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving the sensitivity needed for impurity analysis.
-
Carrier Gas: Helium is the standard carrier gas, providing good efficiency and compatibility with mass spectrometry.
-
Mass Spectrometry: Electron Ionization (EI) at a standard 70 eV is used. This high-energy ionization method produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown impurities.
Experimental Protocol: GC-MS Purity and Impurity ID
-
Instrumentation:
-
GC system equipped with an autosampler and coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Inlet:
-
Temperature: 270 °C.
-
Mode: Splitless.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: 40–450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution (approx. 1 mg/mL): Accurately weigh ~5 mg of the sample into a 5 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
-
Procedure:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to confirm its identity by matching the molecular ion (M+) and fragmentation pattern.
-
Integrate all peaks in the TIC to perform an area percent purity calculation.
-
Examine the mass spectra of any impurity peaks and compare them against a spectral library to tentatively identify them.
-
Part 3: Head-to-Head Comparison and Strategic Application
The choice between HPLC and GC-MS is not about which is "better," but which is "fitter for purpose."[15] For routine quality control and purity assessment, a validated RP-HPLC method is the superior choice.[5] However, for comprehensive impurity profiling and identification, a dual-pronged approach using both techniques provides the most complete picture.
Comparative Data Summary
| Parameter | HPLC with UV/DAD | GC-MS |
| Primary Application | Quantitative Purity, Impurity Profiling | Impurity Identification, Volatile Impurity Analysis |
| Analyte Suitability | Excellent for non-volatile, soluble compounds | Good for volatile & thermally stable compounds |
| Selectivity | High; based on polarity differences | Very High; based on volatility & mass fragmentation |
| Sensitivity | High (ng range) | Very High (pg-fg range) |
| Quantitative Accuracy | Excellent; Gold standard | Good; can be affected by matrix effects |
| Information Provided | Retention Time, UV Spectrum, Quantity | Retention Time, Mass Spectrum (Structure), Quantity |
| Sample Preparation | Simple dissolution | Simple dissolution |
| Run Time | Moderate (20-40 min) | Moderate (15-30 min) |
| Key Advantage | Robustness and precision for quantification | Definitive identification of unknown impurities |
| Key Limitation | Co-eluting peaks can be missed; no structural info | Analyte must be thermally stable and volatile |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each analytical procedure.
Caption: A logical workflow for HPLC purity assessment.
Caption: A logical workflow for GC-MS impurity identification.
Conclusion
For the comprehensive purity assessment of this compound, a validated RP-HPLC method stands as the primary tool for routine quality control, offering unparalleled quantitative accuracy and robustness.[4][15] It is the definitive method for determining the purity value that would be reported on a Certificate of Analysis.
GC-MS, in contrast, is the ideal orthogonal technique for investigation and characterization. Its strength lies in providing definitive structural information about impurities that may be difficult to identify by HPLC-UV alone.[14] Employing both methods provides a holistic and scientifically rigorous approach to purity assessment, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate and aligning with modern regulatory expectations for thorough product characterization.
References
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- Pharmaffiliates. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3797–3807. Retrieved from [Link]
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Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
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MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
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Begley, T. H., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(5), 68. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
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Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
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Dolan, J. W. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America, 40(7), 314-318. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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A Senior Application Scientist's Guide to Palladium Catalysts for C-N Bond Formation with N-Benzyl-5-bromo-3-nitropyridin-2-amine
Introduction: Navigating the Challenges of C-N Coupling with an Electron-Deficient Pyridine
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for forging these critical linkages.[1][2][3] However, the successful application of this methodology is highly dependent on the electronic and steric properties of the substrates.
This guide focuses on the specific challenges and strategic considerations for the C-N cross-coupling of N-Benzyl-5-bromo-3-nitropyridin-2-amine. This substrate presents a unique set of hurdles for the synthetic chemist:
-
Electron-Deficient Pyridine Ring: The presence of a nitro group significantly reduces the electron density of the pyridine ring, which can impact the oxidative addition step of the catalytic cycle.
-
Potential for Catalyst Inhibition: The 2-amino-pyridine moiety can act as a chelating ligand for the palladium catalyst, potentially leading to catalyst deactivation and reduced efficiency.[4]
-
Steric Hindrance: The N-benzyl group introduces steric bulk around the reacting nitrogen atom, which can influence the reductive elimination step.
This guide will provide a comparative evaluation of different palladium catalyst systems, drawing upon experimental data from closely related substrates to inform our recommendations for the C-N coupling of this compound.
Comparative Evaluation of Palladium Catalyst Systems
| Catalyst System (Precatalyst/Ligand) | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 80 | 18 | 83 | [4] |
| RuPhos Precatalyst | Morpholine | LiHMDS | Toluene | 80 | 18 | 83 | [4] |
| Pd₂(dba)₃ / BrettPhos | Cyclopentylamine | LiHMDS | Toluene | 80 | 18 | 66 | [4] |
| BrettPhos Precatalyst | Cyclopentylamine | LiHMDS | Toluene | 80 | 18 | 78 | [4] |
| Pd₂(dba)₃ / XPhos | Morpholine | LiHMDS | Toluene | 80 | 18 | 75 | [4] |
| XPhos Precatalyst | Morpholine | LiHMDS | Toluene | 80 | 18 | 86 | [4] |
Key Insights from the Data:
-
Bulky Biarylphosphine Ligands are Essential: The data strongly suggests that bulky and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos are highly effective for the amination of 2-amino-3-bromopyridine.[4] These ligands are known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst inhibition.[5][6]
-
Precatalysts Offer Convenience and Efficiency: The use of palladium precatalysts, which are air- and moisture-stable, often leads to slightly higher yields and offers greater convenience in reaction setup compared to generating the active catalyst in situ from Pd₂(dba)₃ and the corresponding ligand.[4]
-
Ligand Choice is Substrate-Dependent: While all three tested biarylphosphine ligands performed well, BrettPhos showed a slight advantage for the coupling of a primary amine (cyclopentylamine), whereas RuPhos and XPhos were highly effective for the coupling of a secondary amine (morpholine).[4]
Experimental Workflow and Catalytic Cycle
To provide a practical framework, the following sections detail a representative experimental protocol and the underlying catalytic mechanism for the Buchwald-Hartwig amination.
Representative Experimental Protocol
This protocol is adapted from the successful amination of 3-bromo-2-aminopyridine and serves as a starting point for the optimization of the reaction with this compound.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommendations for this compound
Based on the available data for analogous substrates, the following recommendations are provided for the successful C-N cross-coupling of this compound:
-
Catalyst Selection: The use of a palladium precatalyst is highly recommended for operational simplicity and potentially improved yields. Given the electron-deficient nature of the substrate, a highly active catalyst is crucial. RuPhos and XPhos precatalysts are excellent starting points. For challenging couplings or to potentially lower catalyst loading, the use of even more sterically hindered and electron-rich ligands like tBuBrettPhos should be considered, as these have shown success in the amination of other challenging heterocyclic bromides.[7]
-
Ligand Considerations: The choice of ligand is critical. The bulky biarylphosphine ligands are designed to facilitate the key steps of the catalytic cycle and prevent the formation of off-cycle catalyst species. The electronic and steric properties of the amine coupling partner should also be considered when selecting the optimal ligand.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective in similar systems.[4] Anhydrous, ethereal solvents such as toluene or dioxane are typically the solvents of choice for these reactions.
-
Reaction Conditions: An initial reaction temperature of 80-110 °C is a reasonable starting point. The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. Reaction progress should be monitored by a suitable technique such as TLC or LC-MS to determine the optimal reaction time.
Conclusion
The palladium-catalyzed C-N cross-coupling of this compound, while presenting challenges due to the substrate's electronic and steric properties, is a feasible transformation with the appropriate choice of catalyst system. By leveraging the insights gained from studies on structurally similar 2-amino-bromopyridines, researchers can confidently approach this reaction. The use of palladium precatalysts in combination with bulky biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos, along with careful optimization of the reaction conditions, will be key to achieving high yields and purity of the desired product. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the intricacies of this important synthetic transformation.
References
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
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Hartwig, J. F., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition, 50(36), 8412-8415. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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MilliporeSigma. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
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Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19083-19103. [Link]
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Hartwig, J. F., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
MilliporeSigma. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Safety Operating Guide
Personal protective equipment for handling N-Benzyl-5-bromo-3-nitropyridin-2-amine
Comprehensive Safety Guide for Handling N-Benzyl-5-bromo-3-nitropyridin-2-amine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 954228-85-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous compounds to establish a robust framework for safe handling, risk mitigation, and emergency preparedness. The structural components, including a brominated and nitrated pyridine ring, suggest potential for significant health hazards. Therefore, a cautious and comprehensive approach to personal protection is paramount.
Hazard Analysis: An Evidence-Based Approach
-
Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
The addition of a benzyl group may modify the compound's absorption and metabolic profile, potentially influencing its toxicity. Aromatic nitro compounds, as a class, are known for their potential to be absorbed through the skin.[5] Therefore, treating this compound with a high degree of caution is a scientifically sound and responsible course of action.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE, drawing upon established safety standards and data from analogous compounds.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a prudent measure to prevent exposure in case of a tear or contamination of the outer glove. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety Goggles with Side Shields and a Face Shield | Protects against splashes, dust, and vapors.[5] A face shield offers an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin from accidental spills and prevents contamination of personal clothing.[5] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 (or higher) Respirator | Essential to prevent the inhalation of fine powders, particularly when handling the solid compound outside of a certified chemical fume hood.[5] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills.[5] |
Visualizing Your PPE Workflow
The following workflow diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
